2,2-Dimethyldecanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyldecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-8-9-10-12(2,3)11(13)14/h4-10H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZDCGSNJUZNBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277028 | |
| Record name | 2,2-DIMETHYLDECANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5343-54-4 | |
| Record name | 2,2-Dimethyldecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5343-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyldecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005343544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-DIMETHYLDECANOIC ACID | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-DIMETHYLDECANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility of 2,2-dimethyldecanoic acid in polar vs non-polar solvents
Strategic Characterization for Drug Formulation & Delivery Systems
Executive Summary: The "Neo-Acid" Advantage
2,2-dimethyldecanoic acid (CAS 5343-54-4) represents a specific subclass of fatty acids known as Neo-acids or Versatic™ acids.[1] Unlike linear fatty acids (e.g., lauric acid), the presence of a quaternary carbon at the
For drug development professionals, this molecule offers a unique duality:
-
Metabolic Stability: The gem-dimethyl group blocks
-oxidation and hinders enzymatic hydrolysis, making it an ideal candidate for stable prodrug moieties or hydrophobic ion-pairing (HIP) agents.[1] -
Tunable Lipophilicity: With a calculated LogP (
4.8), it provides substantial lipophilic drive for membrane permeation without the rapid metabolic degradation seen in linear analogs.[1]
This guide details the solubility behavior of this compound across polar and non-polar landscapes, providing a robust framework for its utilization in lipid-based formulations (LBF) and ion-pairing strategies.
Physicochemical Profile & Theoretical Modeling[1]
Before wet-lab characterization, we establish the theoretical solubility parameters.[1] The structural motif—a hydrophobic C10 tail anchored by a sterically crowded carboxyl head—dictates its interaction energies.[1]
| Property | Value (Approx/Calc) | Significance in Formulation |
| Molecular Weight | 200.32 g/mol | Low MW favorable for high molar density.[1] |
| LogP (Octanol/Water) | 4.8 ± 0.3 | Highly lipophilic; preferentially partitions into lipid bilayers.[1] |
| pKa | 4.9 – 5.1 | Weak acid.[1] Solubility is pH-dependent (switchable).[1] |
| H-Bond Donors | 1 (Carboxyl -OH) | Capable of dimerization in non-polar solvents.[1] |
| H-Bond Acceptors | 2 (Carbonyl/Hydroxyl O) | Interaction sites for polar protic solvents.[1] |
| Physical State | Viscous Liquid / Low MP Solid | Branching disrupts crystal packing, lowering MP vs. linear C12.[1] |
2.1 Hansen Solubility Parameters (HSP)
To predict miscibility, we analyze the three Hansen parameters: Dispersion (
- (Dispersion): High.[1] Dominated by the decyl chain.[1] Matches non-polar solvents (Hexane, Heptane).[1]
- (Polarity): Low to Moderate.[1] The carboxyl group contributes, but the bulk alkyl chain dilutes this vector.[1][2]
- (H-Bonding): Moderate.[1] Significant dimerization occurs in non-polar media; ionization in water disrupts this.[1]
Solubility Landscape: Non-Polar vs. Polar[1]
3.1 Non-Polar Solvents (The "Like Dissolves Like" Domain)
In solvents such as n-Heptane, Toluene, and Chloroform , this compound exhibits high solubility (>100 mg/mL) .
-
Mechanism: The dissolution is driven by Van der Waals forces between the solvent and the alkyl tail.[1]
-
Dimerization: In aprotic non-polar solvents (e.g., Hexane), the acid exists primarily as a cyclic dimer held together by intermolecular hydrogen bonds between the carboxyl groups. This dimerization effectively "hides" the polar head group, further enhancing lipophilicity.[1]
-
Steric Impact: The
-dimethyl substitution creates a "shield" around the carboxyl group.[1] While it does not prevent dimerization, it reduces the kinetics of interaction with larger nucleophiles or solvating species.[1]
3.2 Polar Solvents (The Hydrophobic Effect & Ionization)
Solubility in polar solvents is strictly bifurcated by pH and solvent proticity.[1]
A. Polar Organic Solvents (Ethanol, DMSO, Isopropanol):
-
Solubility: High. [1]
-
Mechanism: These solvents are amphiphilic.[1] The alkyl tail interacts with the non-polar regions of the solvent (e.g., ethyl group of ethanol), while the hydroxyl group H-bonds with the carboxyl head.
-
Application: Ethanol is the preferred co-solvent for preparing stock solutions for biological assays.[1]
B. Water (Polar Protic):
-
Low pH (pH < pKa): Insoluble (< 0.1 mg/mL). The molecule exists in its protonated, neutral form. The hydrophobic effect (entropic penalty of ordering water around the C10 chain) dominates, forcing phase separation.
-
High pH (pH > pKa + 2): Soluble (Micellar). Upon deprotonation (using NaOH or Tromethamine), the molecule becomes an anionic surfactant.[1]
-
Critical Micelle Concentration (CMC): The branched tail increases the cross-sectional area of the headgroup region, likely resulting in a higher CMC and smaller aggregation number compared to linear Sodium Laurate.
-
Visualization: Solubility Mechanism & Pathways[1]
Figure 1: Solubility decision tree for this compound based on solvent polarity and pH environment.[1]
Experimental Protocols
As a Senior Scientist, reliance on literature values is insufficient for critical formulation. The following protocols are designed to generate self-validating data.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask)
Objective: Determine the equilibrium solubility in specific organic solvents (e.g., Octanol, IPM) or buffers.
-
Preparation: Add excess this compound (approx. 50 mg) to 2 mL of the target solvent in a borosilicate glass vial.
-
Equilibration:
-
Separation: Centrifuge at 10,000 x g for 10 minutes (if solid) or allow phase separation (if liquid oil).
-
Quantification (HPLC-UV/CAD):
Protocol B: Intrinsic pKa Determination (Potentiometric Titration)
Objective: Define the precise pH-solubility switch point.[1]
-
Setup: Use a SiriusT3 or equivalent autotitrator.[1]
-
Solvent: Due to low water solubility, use the Co-solvent Method .[1]
-
Perform titrations in 30%, 40%, and 50% Methanol/Water mixtures.[1]
-
-
Titration: Titrate 0.5 mM sample with 0.1 M KOH.
-
Extrapolation: Plot the apparent pKa (
) vs. % Methanol. The y-intercept (0% Methanol) is the aqueous intrinsic pKa.[1]-
Expected Result: The steric bulk may result in a slightly higher pKa than decanoic acid due to electronic induction (+I effect of methyls) destabilizing the carboxylate anion, though solvation hindrance also plays a role.
-
Application in Drug Development: Hydrophobic Ion Pairing (HIP)[1]
The primary utility of this compound in modern drug delivery is as a Hydrophobic Counter-ion for cationic peptides or small molecules (e.g., API-NH3+).
The Concept: By pairing a cationic drug with the anionic form of this compound, you neutralize the charge and attach a lipophilic C10 tail. This increases the complex's LogP, enabling:
-
Oral Bioavailability: Enhanced permeation across the intestinal epithelium.[1]
-
Lymphatic Transport: Promotion of chylomicron association.[1]
-
Sustained Release: The steric bulk of the neo-acid slows down the dissociation of the ion pair in physiological media.[1]
Figure 2: Workflow for utilizing this compound in Hydrophobic Ion Pairing (HIP) to enhance drug bioavailability.[1]
References
-
PubChem. (2025).[1][3][4] this compound (Compound Summary).[1] National Library of Medicine.[1] Retrieved from [Link]
-
NIST Chemistry WebBook. (2025).[1][5][6] Butanoic acid, 2,2-dimethyl- (Analogous physicochemical data).[1][4][6][7] National Institute of Standards and Technology.[1][3][5][6] Retrieved from [Link][1][5][6]
-
ResearchGate. (2021). Solubility data of fatty acids in organic solvents.[1][8][9] (General reference for fatty acid solubility trends). Retrieved from [Link]
-
MDPI. (2024).[1] Research in the Field of Drug Design and Development.[1] (Context for drug delivery applications). Retrieved from [Link][1]
Sources
- 1. This compound | C12H24O2 | CID 219315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 595-37-9: 2,2-Dimethylbutanoic acid | CymitQuimica [cymitquimica.com]
- 3. 2,3-Dimethylbutanoic acid | C6H12O2 | CID 26608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2-Dimethylbutanoic acid | C6H12O2 | CID 11684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propanoic acid, 2,2-dimethyl- [webbook.nist.gov]
- 6. Butanoic acid, 2,2-dimethyl- [webbook.nist.gov]
- 7. 2,2-Dimethylbutyric acid | 595-37-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. shodex.com [shodex.com]
Synthesis pathways for 2,2-dimethyldecanoic acid from decanoic acid
From Decanoic Acid via
Executive Summary
The introduction of a gem-dimethyl group at the
This guide details the synthesis of this compound starting from decanoic acid (Capric acid). While conceptually simple, the installation of a quaternary center adjacent to a carbonyl presents specific challenges: steric crowding during the second alkylation and extreme resistance to hydrolysis of the resulting ester. This whitepaper prioritizes a robust, scalable Iterative Ester Enolate Alkylation pathway while providing the Dianion Method as a direct-synthesis alternative.
Strategic Pathway Analysis
The Core Challenge: Steric Hindrance
The synthesis hinges on replacing the two
-
Constraints: The
-protons of esters ( ) and carboxylate salts ( of -H 30-35) require strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA). -
The "Hydrolysis Wall": Once the 2,2-dimethyl ester is formed, the carbonyl carbon is shielded by the gem-dimethyl group, rendering standard saponification (NaOH/MeOH) kinetically inert. Specific deprotection strategies are required.
Pathway Comparison
| Feature | Pathway A: Iterative Ester Alkylation | Pathway B: Dilithio Dianion (Creger) |
| Mechanism | Stepwise enolate formation on ester | Direct double deprotonation of acid |
| Scalability | High (Standard Process Chemistry) | Moderate (Exothermic, pyrophoric bases) |
| Purification | Intermediates can be distilled | Difficult separation of mono/di-alkylated acids |
| Key Reagent | LDA (2.2 eq per step) / MeI | LDA (2.5+ eq) / HMPA (optional) |
| Hydrolysis | Difficult (Requires specialized conditions) | N/A (Product is already an acid) |
Detailed Protocol: Pathway A (Iterative Ester Alkylation)
Recommended for high purity and scale-up.
Phase 1: Methyl Ester Formation
Objective: Protect the carboxylic acid to facilitate enolate chemistry. Protocol:
-
Dissolve Decanoic acid (1.0 eq) in Methanol (0.5 M).
-
Add catalytic
(0.05 eq) or Thionyl Chloride ( , 1.1 eq) dropwise at 0°C. -
Reflux for 4 hours.
-
Concentrate and extract with Hexanes. Quantitative yield of Methyl Decanoate .
Phase 2: Gem-Dimethylation (The "One-Pot" Double Alkylation)
While stepwise alkylation is possible, a one-pot double alkylation using excess base and methyl iodide is often preferred for efficiency, provided temperature is strictly controlled.
Reagents:
-
Substrate: Methyl Decanoate
-
Base: Lithium Diisopropylamide (LDA) - freshly prepared or commercial.
-
Electrophile: Methyl Iodide (MeI).
-
Solvent: Anhydrous THF.
Step-by-Step Protocol:
-
Enolate Generation 1: Cool a solution of LDA (1.1 eq) in THF to -78°C. Add Methyl Decanoate dropwise. Stir for 30 min to form the enolate.
-
Methylation 1: Add MeI (1.2 eq) slowly. Allow to warm to 0°C. Critical: The mono-methyl ester is formed.
-
Enolate Generation 2: Cool the mixture back to -78°C. Add a second portion of LDA (1.5 eq). The steric bulk of the mono-methyl group makes this deprotonation slower; stir for 60 min.
-
Methylation 2: Add excess MeI (2.0 eq) and HMPA or DMPU (10% v/v) as a co-solvent to accelerate the
reaction at the hindered center. -
Workup: Quench with saturated
. Extract with Ether. -
Purification: Fractional distillation is required to separate the 2,2-dimethyl ester from mono-methyl impurities.
Phase 3: The Critical Step - Hydrolysis of Hindered Esters
Standard saponification will fail here. The
Option A: Nucleophilic Cleavage (Lithium Iodide)
-
Mechanism:
attack by Iodide on the O-Methyl group. -
Protocol: Dissolve 2,2-dimethyldecanoate in dry Pyridine or Collidine. Add Lithium Iodide (LiI, 5.0 eq). Reflux (115°C) for 12-24 hours. The ester cleaves to the Lithium carboxylate. Acidify with HCl to isolate the free acid.
Option B: High-Temperature Saponification
-
Protocol: Dissolve ester in Ethylene Glycol (bp 197°C). Add KOH pellets (5 eq). Heat to 160°C for 6 hours. The high temperature overcomes the activation energy barrier imposed by sterics.
Detailed Protocol: Pathway B (The Creger Dianion Method)
Recommended for rapid, small-scale synthesis where ester hydrolysis is to be avoided.
Mechanism: This method utilizes the "Creger Intermediate"—a dianion formed by removing the acidic proton (-COOH) and an
Step-by-Step Protocol:
-
Dianion Formation: In a flame-dried flask under Argon, charge LDA (2.2 eq) in THF at 0°C.
-
Add Decanoic acid (1.0 eq) dropwise. The first equivalent deprotonates the oxygen (carboxylate); the second deprotonates the
-carbon. -
First Alkylation: Add MeI (1.1 eq). The carbon anion is more nucleophilic than the oxygen anion and reacts preferentially.
-
Regeneration: Add another 1.1 eq of LDA to regenerate the dianion at the
-position (now mono-substituted). -
Second Alkylation: Add excess MeI (2.0 eq).
-
Quench: Acidify directly with 1N HCl.
-
Challenge: The product is a mixture of mono- and di-methylated acids. Separation requires careful chromatography or recrystallization (if solid).
Visualization of Pathways
Workflow Diagram: Iterative Ester Route
The following diagram illustrates the robust industrial route (Pathway A), highlighting the critical hydrolysis bottleneck.
Figure 1: Stepwise synthesis via ester intermediate. Red nodes indicate sterically demanding steps.
Mechanistic Logic: The Dianion (Creger) Intermediate
This diagram visualizes the direct metalation strategy, showing the distinct reactivity of the dianion species.
Figure 2: The Creger dianion strategy bypasses the ester but faces selectivity challenges.
Analytical Validation
To confirm the synthesis of this compound, the following spectral signatures must be validated:
-
1H NMR (
):- 1.18 ppm (s, 6H): A strong singlet representing the gem-dimethyl group. The lack of splitting confirms they are on a quaternary carbon.
-
1.50-1.60 ppm (m, 2H): The methylene group at C3 (
) will be shifted upfield compared to the parent acid. -
Absence of
-proton: No triplet/multiplet around 2.3 ppm (characteristic of ).
-
13C NMR:
-
Quaternary Carbon: A peak around
42-45 ppm corresponding to C2. -
Carbonyl: A shift in the carbonyl peak (
184 ppm) due to the inductive effect of the methyls.
-
References
-
Creger, P. L. (1967). Metalated carboxylic acids. I. Alkylation.[1][2] Journal of the American Chemical Society, 89(10), 2500–2501. Link
-
Pfeffer, P. E., Silbert, L. S., & Chirinko, J. M. (1972).
-Anions of carboxylic acids. II. The formation and alkylation of -metalated aliphatic acids. The Journal of Organic Chemistry, 37(3), 451–458. Link -
Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Synthetic methods and reactions.[1][2][3][4][5][6][7][8][9][10][11] 62. Transformations with chlorotrimethylsilane/sodium iodide. The Journal of Organic Chemistry, 44(8), 1247–1251. Link
-
Gassman, P. G., & Schenk, W. N. (1977). The use of anhydrous lithium iodide in pyridine for the cleavage of esters. The Journal of Organic Chemistry, 42(5), 918–920. Link
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Specific section on Hydrolysis of Hindered Esters). Link
Sources
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The Complex Toxicological Landscape of Branched-Chain Decanoic Acids: A Technical Guide for Researchers
This guide provides an in-depth exploration of the toxicological profile of branched-chain decanoic acids (BCDA), a class of fatty acids with increasing relevance in industrial applications and potential therapeutic development. As their use expands, a thorough understanding of their safety profile is paramount for researchers, scientists, and drug development professionals. This document synthesizes current knowledge, explains the rationale behind toxicological testing strategies, and provides detailed experimental protocols to empower informed decision-making in a research and development setting.
Introduction: Beyond the Straight Chain
Decanoic acid, a saturated ten-carbon fatty acid, is a well-characterized molecule generally considered to have low toxicity.[1] It serves as a valuable benchmark for understanding the toxicological implications of structural modifications, such as the introduction of alkyl branches to the carbon chain. This branching significantly alters the physicochemical properties of the molecule, impacting its metabolism and interaction with biological systems. Consequently, the toxicological profile of a branched-chain decanoic acid can diverge significantly from its straight-chain counterpart.
A critical aspect of evaluating BCDA toxicity is the concept of read-across , where data from structurally similar and well-studied compounds are used to infer the properties of a less-studied molecule.[2][3] A prominent and highly relevant example is valproic acid (VPA) , a branched-chain fatty acid widely used as an anticonvulsant.[4] The extensive toxicological data available for VPA, particularly its known hepatotoxicity and developmental toxicity, provides a crucial framework for predicting and investigating the potential hazards of novel BCDAs.[5][6]
This guide will delve into the known toxicities of relevant branched-chain fatty acids, explore the underlying mechanisms, and provide the necessary tools to design and execute a robust toxicological evaluation of novel BCDAs.
Known Toxicological Profiles and Structure-Activity Relationships
The toxicity of branched-chain fatty acids is intricately linked to their chemical structure, including the position and size of the alkyl branch.
General Toxicity and Irritation
Certain branched-chain decanoic acids, such as 2-methyl-decanoic acid, are classified as causing skin irritation, serious eye damage, and respiratory irritation.[7] This highlights the importance of appropriate handling and personal protective equipment when working with these compounds.
Hepatotoxicity: Lessons from Valproic Acid
Valproic acid is a well-documented hepatotoxin, with mechanisms including mitochondrial dysfunction, oxidative stress, and disruption of fatty acid metabolism.[5][8] These effects are linked to the production of reactive metabolites. Given the structural similarities, there is a strong rationale for investigating the potential for hepatotoxicity with other BCDAs.
Developmental and Reproductive Toxicity
A significant concern for branched-chain carboxylic acids is their potential for developmental toxicity.[9] Valproic acid is a known human teratogen, and structure-activity relationship studies suggest that the size of the side-chain branching is a critical determinant of teratogenic potential.[6] Research indicates that branching larger than a methyl group may be required to elicit these effects.[6] However, a broader grouping of short alkyl-chain branched carboxylic acids for developmental toxicity has been proposed, warranting a cautious approach.[6][9] Some studies also suggest that certain personal care products containing decanoic acid could have harmful effects on human trophoblasts, potentially impacting implantation and placentation.[10]
Neurotoxicity and Other Systemic Effects
While less characterized for BCDAs specifically, the accumulation of certain branched-chain fatty acids, such as phytanic acid and pristanic acid, in metabolic disorders like Refsum disease, leads to severe neurological symptoms.[11][12] This underscores the potential for neurotoxic effects if the metabolic pathways for BCDAs are overwhelmed or inhibited. The mechanisms of toxicity for phytanic and pristanic acid involve mitochondrial dysfunction and deregulation of calcium signaling.[13]
Mechanistic Insights into Branched-Chain Fatty Acid Toxicity
Understanding the molecular mechanisms underlying the toxicity of BCDAs is crucial for predicting adverse effects and developing safer alternatives.
Mitochondrial Toxicity
A recurring theme in the toxicity of branched-chain fatty acids is the impairment of mitochondrial function.[5][8] This can manifest as:
-
Inhibition of β-oxidation: The branched structure can sterically hinder the enzymes involved in fatty acid metabolism, leading to an accumulation of the acid and its metabolites.[8]
-
Uncoupling of oxidative phosphorylation: This disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in reactive oxygen species (ROS) production.
-
Induction of the mitochondrial permeability transition: This can trigger apoptosis and cell death.
Oxidative Stress
The disruption of mitochondrial function and the metabolism of BCDAs can lead to an overproduction of ROS, overwhelming the cell's antioxidant defenses and causing oxidative damage to lipids, proteins, and DNA.[5]
Histone Deacetylase (HDAC) Inhibition
Valproic acid is a known HDAC inhibitor, and this activity is linked to its teratogenic effects.[6] The potential for other BCDAs to inhibit HDACs should be considered, particularly when assessing developmental toxicity.
Experimental Workflows for Toxicological Assessment
A tiered approach to toxicological testing is recommended, starting with in vitro assays and progressing to more complex in vivo models as needed.
In Vitro Toxicity Screening
Initial screening in cell-based models can provide valuable information on the potential toxicity of a BCDA and help prioritize compounds for further testing.
Experimental Protocol: Cytotoxicity Assessment using the MTT Assay
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the test BCDA in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Genotoxicity Assessment
Evaluating the potential for a compound to damage DNA is a critical component of a safety assessment.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with and without metabolic activation (S9 mix).
-
Compound Exposure: Expose the bacterial strains to a range of concentrations of the BCDA.
-
Plating: Plate the treated bacteria on minimal glucose agar plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan).
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
In Vivo Toxicity Studies
Animal models are used to assess the systemic toxicity of a compound after acute or repeated exposure.
Experimental Protocol: Acute Oral Toxicity Study (OECD 420)
-
Animal Model: Use a single sex (usually females) of a standard rodent strain (e.g., Sprague-Dawley rats).
-
Dosing: Administer the BCDA by oral gavage at a starting dose level (e.g., 300 mg/kg or 2000 mg/kg).
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Dose Adjustment: Based on the results, subsequent animals are dosed at lower or higher fixed dose levels to determine the dose at which no effects are observed (NOAEL) and the approximate lethal dose.
Caption: General workflow for an acute in vivo toxicity study.
Data Summary and Interpretation
To facilitate the interpretation of toxicological data, it is essential to present the findings in a clear and concise manner.
Table 1: Summary of Toxicological Data for Relevant Fatty Acids
| Compound | Test | Species | Route | Result | Reference |
| Decanoic Acid | Acute Oral LD50 | Rat | Oral | >10,000 mg/kg | [14] |
| 2-Methyl-decanoic acid | GHS Classification | - | - | Skin Irrit. 2, Eye Dam. 1, STOT SE 3 | [7] |
| Valproic Acid | Acute Oral LD50 | Rat | Oral | 670 mg/kg | [4] |
| Valproic Acid | Developmental Toxicity | Human | Oral | Known Teratogen | [6] |
| Phytanic Acid | Cytotoxicity | Glial cells | In vitro | Induces mitochondrial dysfunction | [13] |
Conclusion and Future Directions
The toxicological profile of branched-chain decanoic acids is complex and highly dependent on their specific chemical structure. While the straight-chain decanoic acid exhibits low toxicity, the introduction of branching can lead to significant hazards, including irritation, hepatotoxicity, and developmental toxicity. The well-documented toxicity of valproic acid serves as a crucial cautionary example and a valuable tool for read-across assessment.
A systematic and tiered approach to toxicological evaluation, incorporating both in vitro and in vivo methodologies, is essential for characterizing the safety of novel BCDAs. Future research should focus on developing more predictive in vitro models and elucidating the structure-activity relationships that govern the toxicity of this diverse class of compounds. By applying the principles and protocols outlined in this guide, researchers can advance the development of new chemicals and therapeutics while ensuring human and environmental safety.
References
-
Hughes, B. (2023). Structure-activity relationship read-across and transcriptomics for branched carboxylic acids. Toxicological Sciences, 192(1), 1-13. [Link][2]
-
Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, decanoic acid, CAS Registry Number 334-48-5. Food and Chemical Toxicology, 141, 111423. [Link][3]
-
National Center for Biotechnology Information (n.d.). 2-Methyl-decanoic acid. PubChem. Retrieved February 8, 2026, from [Link][7]
-
National Center for Biotechnology Information (n.d.). Decanoic acid. PubChem. Retrieved February 8, 2026, from [Link][1]
-
Lee, J. H., et al. (2018). Decanoic acid suppresses proliferation and invasiveness of human trophoblast cells by disrupting mitochondrial function. Toxicology and Applied Pharmacology, 339, 121-132. [Link][10]
-
Colnot, T., et al. (2024). Grouping of short alkyl-chain branched carboxylic acids for developmental toxicity. Regulatory Toxicology and Pharmacology, 151, 105662. [Link][6][9]
-
Schönfeld, P., & Reiser, G. (2016). Brain Lipotoxicity of Phytanic Acid and Very Long-chain Fatty Acids. Harmful Cellular/Mitochondrial Activities in Refsum Disease and X-Linked Adrenoleukodystrophy. Aging and Disease, 7(5), 635-649. [Link][13]
-
Ghasab, M. A., et al. (2025). Mechanisms involved in the valproic acid-induced hepatotoxicity: a comprehensive review. Naunyn-Schmiedeberg's Archives of Pharmacology, 398(2), 1-15. [Link][5]
-
Wikipedia. (2024, February 6). Valproate. In Wikipedia. [Link][4]
-
INCHEM. (1998). Saturated aliphatic acyclic branched-chain primary alcohols, aldehydes/acids (WHO Food Additives Series 40). [Link][14]
-
Wanders, R. J., et al. (2001). The metabolism of phytanic acid and pristanic acid in man: a review. Journal of Inherited Metabolic Disease, 24(5), 515-534. [Link][11]
-
Mukai, J., & Verhoeven, W. M. (2007). Peroxisomes, Refsum's disease and the α- and ω-oxidation of phytanic acid. Biochemical Society Transactions, 35(Pt 5), 871-875. [Link][12]
-
Ten-Pereira, E., & Murphy, M. P. (2023, August 23). Valproate Toxicity. StatPearls. [Link][8]
Sources
- 1. Decanoic Acid | C10H20O2 | CID 2969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship read-across and transcriptomics for branched carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. Valproate - Wikipedia [en.wikipedia.org]
- 5. Mechanisms involved in the valproic acid-induced hepatotoxicity: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Decanoic acid, 2-methyl- | C11H22O2 | CID 91167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Grouping of short alkyl-chain branched carboxylic acids for developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decanoic acid suppresses proliferation and invasiveness of human trophoblast cells by disrupting mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Brain Lipotoxicity of Phytanic Acid and Very Long-chain Fatty Acids. Harmful Cellular/Mitochondrial Activities in Refsum Disease and X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 907. Saturated aliphatic acyclic branched-chain primary alcohols, aldehydes/acids (WHO Food Additives Series 40) [inchem.org]
The Interfacial Wedge: Precision Control of Membrane Fluidity Using 2,2-Dimethyldecanoic Acid
Topic: Role of 2,2-dimethyldecanoic acid in lipid membrane fluidity studies Content Type: In-depth Technical Guide Audience: Researchers, Biophysicists, and Drug Development Scientists
Executive Summary
In the architecture of lipid bilayers, fluidity is rarely uniform.[1] While standard modulators like cholesterol or unsaturated fatty acids perturb the hydrophobic core, This compound (2,2-DMDA) serves as a high-precision "steric wedge." Its unique gem-dimethyl substitution at the
Biophysical Mechanism: The "Umbrella" Effect
To understand the utility of 2,2-DMDA, one must contrast it with canonical membrane fluidizers. Standard fluidizers (e.g., oleic acid) introduce cis-double bonds deep within the hydrophobic core, creating "kinks" that prevent tight packing of the acyl tails.
In contrast, 2,2-DMDA possesses a saturated tail but a sterically bulky headgroup region. The two methyl groups at the C2 position act as a structural wedge.
Structural Impact Analysis[2]
-
Interfacial Expansion: When 2,2-DMDA intercalates into a phospholipid bilayer (e.g., DPPC), the bulky
-dimethyl group cannot be accommodated within the tight lattice of the glycerol backbones. It forces the phospholipid headgroups apart, increasing the Area Per Lipid (APL) . -
The "Umbrella" Shielding: The hydrophobic bulk of the dimethyl group requires shielding from the aqueous phase, forcing the molecule to reside slightly deeper than a standard fatty acid, yet the carboxyl group remains pinned to the surface. This creates a distinct interfacial void volume .
-
Phase Transition Elimination: Unlike straight-chain fatty acids which can raise the melting temperature (
) by stabilizing the gel phase, 2,2-DMDA dramatically lowers and abolishes the pre-transition ( ), proving its efficacy in disrupting the cooperative tilt of lipid headgroups.
Mechanistic Pathway Diagram
The following diagram illustrates the propagation of steric disorder induced by 2,2-DMDA compared to standard controls.
Caption: Figure 1. The 'Steric Wedge' mechanism of 2,2-DMDA primarily targets interfacial packing, unlike oleic acid which targets the core.
Experimental Protocol: Differential Fluidity Mapping
To validate the specific effect of 2,2-DMDA, a single probe is insufficient. You must employ a dual-probe fluorescence anisotropy strategy to distinguish between the core and the interface.
Objective: Quantify the differential disordering effect of 2,2-DMDA on the glycerol backbone region versus the acyl chain terminus.
Materials & Reagents[3]
-
Host Lipid: DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine).[2][3]
-
Modulator: this compound (2,2-DMDA).
-
Probe A (Core): DPH (1,6-diphenyl-1,3,5-hexatriene). Resides in the hydrophobic tail region.
-
Probe B (Interface): TMA-DPH (1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene). Anchored at the interface due to the charge.
Step-by-Step Methodology
Step 1: Liposome Preparation (LUVs)
-
Mixing: In a glass vial, mix DPPC and 2,2-DMDA in chloroform at molar ratios of 100:0 (Control), 95:5, and 90:10.
-
Drying: Evaporate solvent under a nitrogen stream to form a thin film. Desiccate under vacuum for 4 hours to remove trace chloroform.
-
Hydration: Hydrate the film with PBS (pH 7.4) to a lipid concentration of 1 mM. Vortex vigorously above the phase transition temperature (
) for 30 minutes. -
Extrusion: Pass the suspension 15 times through a 100 nm polycarbonate filter using a mini-extruder to generate Large Unilamellar Vesicles (LUVs).
Step 2: Probe Labeling
-
Stock Solutions: Prepare 2 mM stock solutions of DPH and TMA-DPH in DMF.
-
Incubation: Add probes to separate liposome aliquots at a lipid:probe molar ratio of 300:1.
-
Note: High probe concentrations cause self-quenching artifacts.
-
-
Equilibration: Incubate DPH samples for 30 mins at
. Incubate TMA-DPH samples for 15 mins (TMA-DPH incorporates faster).
Step 3: Anisotropy Measurement
-
Instrument: Spectrofluorometer equipped with polarizers (excitation 360 nm, emission 430 nm).
-
Ramp: Measure steady-state fluorescence anisotropy (
) while cooling from to (covering the fluid-to-gel transition). -
Calculation:
Where is the instrument correction factor.
Data Interpretation & Self-Validation
A successful experiment must satisfy the following Internal Validity Checks :
-
The Control Baseline: Pure DPPC must show a sharp transition at
. -
The "Wedge" Signature:
-
TMA-DPH (Interface): Should show a significant drop in anisotropy and a broadening of the transition curve in the presence of 2,2-DMDA. This confirms interfacial loosening.
-
DPH (Core): Should show a moderate or negligible drop compared to TMA-DPH. If DPH drops equally to TMA-DPH, the molecule is acting as a general fluidizer (like ethanol), not a specific wedge.
-
Comparative Data Analysis
The following table summarizes how 2,2-DMDA compares to other common membrane modifiers.
| Modifier | Primary Action Site | Effect on | Effect on Cooperativity | Key Application |
| 2,2-DMDA | Interface / Headgroup | Strong Decrease | High Broadening | Interfacial spacing studies |
| Cholesterol | Global (Ordering) | Abolishes Transition | Abolishes Transition | Raft formation / rigidity |
| Oleic Acid | Hydrophobic Core | Moderate Decrease | Moderate Broadening | General fluidity increase |
| Stearic Acid | None (Packing) | Increase | Sharpening | Rigidification |
Applications in Drug Development
Understanding the role of 2,2-DMDA extends beyond basic biophysics into pharmaceutical formulation:
-
Permeability Enhancement: By increasing the "free volume" at the interface, 2,2-DMDA reduces the energy barrier for drugs to enter the membrane. It is often used as a hydrophobic counter-ion to increase the lipophilicity of amine-based drugs (prodrug strategy).
-
Cryoprotection: The suppression of the pre-transition phase (
to ) prevents the formation of grain boundaries during freezing, which protects liposomal drug carriers from leakage during freeze-thaw cycles.
References
-
Poger, D., & Mark, A. E. (2014). Effect of methyl-branched fatty acids on the structure of lipid bilayers. Journal of Physical Chemistry B. Link
- Mechanistic grounding for the effect of methyl branching on lipid packing order.
-
Lewis, R. N., et al. (1987). The thermotropic phase behavior of model membranes composed of phosphatidylcholines containing isobranched fatty acids. Biochemistry. Link
- Foundational text on how branched chains disrupt cooper
-
Klymchenko, A. S., & Kreder, R. (2014).[4] Fluorescent probes for lipid rafts: from model membranes to living cells. Chemistry & Biology. Link
- Source for fluorescence anisotropy protocols (TMA-DPH vs DPH).
-
Schoenwald, R. D., & Huang, H. S. (1983). Corneal penetration behavior of beta-blocking agents I: Physicochemical properties. Journal of Pharmaceutical Sciences. Link
- Early application of steric parameters in permeability studies.
Sources
Methodological & Application
Protocol for the esterification of sterically hindered 2,2-dimethyldecanoic acid
Application Note: Protocol for the Esterification of Sterically Hindered 2,2-Dimethyldecanoic Acid
-CarbonExecutive Summary
The esterification of This compound presents a classic challenge in organic synthesis: steric hindrance at the
This Application Note details two field-proven protocols to overcome this energy barrier:
-
The Acid Chloride Method (Oxalyl Chloride/DMF): The preferred route for scalable, robust synthesis where the alcohol component is stable.
-
The Yamaguchi Esterification: The "Gold Standard" for coupling hindered acids with complex, acid-sensitive, or secondary alcohols.
Strategic Overview & Method Selection
The choice of method depends on the scale of the reaction and the sensitivity of the alcohol partner.
| Feature | Method A: Acid Chloride (Oxalyl Chloride) | Method B: Yamaguchi (Mixed Anhydride) |
| Mechanism | Activation via Vilsmeier-Haack type intermediate | Activation via 2,4,6-trichlorobenzoyl mixed anhydride |
| Steric Tolerance | High (Forceful activation) | Very High (Regioselective acyl transfer) |
| Conditions | Acidic byproducts (HCl), requires base scavenger | Mildly basic, buffered |
| Scalability | Excellent (Industrial Standard) | Moderate (Reagent cost is higher) |
| Best For | Simple alcohols, Scale-up (>10g) | Complex/Sensitive alcohols, Precious samples |
Decision Matrix (DOT Visualization)
Figure 1: Decision matrix for selecting the optimal esterification protocol based on the alcohol partner's properties.
Protocol A: The Scalable Route (Acid Chloride Activation)
This method utilizes oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) .[1]
Mechanistic Insight:
Direct reaction of hindered acids with thionyl chloride (
Materials:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Oxalyl chloride (1.2 – 1.5 equiv)
-
Catalyst: DMF (anhydrous, 0.05 – 0.1 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Base: Triethylamine (TEA) or Pyridine (2.0 equiv)
-
Nucleophile: Alcohol (1.1 – 1.5 equiv)
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add this compound and anhydrous DCM (0.2 M concentration).
-
Catalyst Addition: Add catalytic DMF (5 mol%).
-
Note: No reaction occurs yet.
-
-
Activation (Critical Step): Cool the solution to 0°C. Add oxalyl chloride dropwise via syringe.
-
Observation: Immediate vigorous bubbling (
and gas evolution). -
Safety:Perform in a well-ventilated fume hood. Carbon monoxide is toxic.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Validation: Monitor by IR.[2] The broad -OH stretch (2500-3300 cm⁻¹) should disappear, replaced by the sharp Acid Chloride C=O stretch (~1790-1800 cm⁻¹).
-
-
Evaporation (Optional but Recommended): If the alcohol is acid-sensitive, remove excess oxalyl chloride/HCl by concentrating the mixture on a rotary evaporator, then re-dissolve in fresh anhydrous DCM.
-
Esterification: Cool the acid chloride solution to 0°C. Add the base (TEA/Pyridine) followed by the alcohol.
-
Completion: Stir at Room Temperature (RT) for 12 hours.
-
Workup: Quench with saturated
, extract with DCM, wash with brine, dry over , and concentrate.
Protocol B: The Precision Route (Yamaguchi Esterification)
For high-value or complex syntheses, the Yamaguchi method is superior. It uses 2,4,6-trichlorobenzoyl chloride (Yamaguchi Reagent) to form a mixed anhydride.[3]
Mechanistic Insight: The reaction proceeds via a mixed anhydride.[1][3][4][5][6][7] Crucially, the attack of DMAP on this intermediate is regioselective .[3] Despite the steric bulk of the this compound, the 2,4,6-trichlorophenyl group is electronically deactivated and sterically blocked by ortho-chlorines, directing the nucleophilic attack of DMAP (and subsequently the alcohol) to the aliphatic carbonyl [2][3].
Materials:
-
Substrate: this compound (1.0 equiv)
-
Reagent: 2,4,6-Trichlorobenzoyl chloride (1.1 – 1.2 equiv)
-
Base: Triethylamine (TEA) (1.5 equiv)
-
Catalyst: DMAP (1.0 – 2.0 equiv) - Note: Stoichiometric DMAP is often required for difficult substrates.
-
Solvent: Toluene (Preferred) or THF (anhydrous)
-
Nucleophile: Alcohol (1.0 – 1.5 equiv)
Step-by-Step Protocol:
-
Mixed Anhydride Formation:
-
Dissolve this compound (1.0 equiv) and TEA (1.5 equiv) in anhydrous Toluene (0.1 M).
-
Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) dropwise at RT.
-
Stir for 1–2 hours. A white precipitate (TEA·HCl) will form.
-
-
Alcohol Addition:
-
Add the alcohol (1.0–1.5 equiv) to the mixture.
-
Add DMAP (1.0–2.0 equiv) in one portion.
-
Note: The solution often turns yellow/orange.
-
-
Reaction: Stir at RT for 12–24 hours.
-
Optimization: If conversion is slow after 6 hours, heat to 40–60°C. Toluene is excellent for this thermal boost.
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash vigorously with saturated
, then saturated , then brine. -
Purification: The byproduct (2,4,6-trichlorobenzoic acid) is removed during the basic wash, but trace amounts may require flash chromatography (Silica gel, Hexanes/EtOAc).
-
Yamaguchi Mechanism Workflow (DOT Visualization)
Figure 2: Mechanistic flow of the Yamaguchi esterification, highlighting the critical activation of the aliphatic carbonyl.
Troubleshooting & Alternatives
If the Yamaguchi method yields low conversion (<50%), consider the Shiina Esterification .
-
Reagent: 2-Methyl-6-nitrobenzoic anhydride (MNBA).
-
Why: MNBA forms a mixed anhydride similar to Yamaguchi but is often more reactive for extremely hindered systems due to the specific geometry of the nitro-group assisting the acyl transfer [4].
References
-
Neises, B. & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
-
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[3][8] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[8] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.
-
Dhimitruka, I. & SantaLucia, J. (2006).[4][8][9] Investigation of the Yamaguchi Esterification Mechanism. Organic Letters, 8(1), 47–50.[9]
-
Shiina, I., Ibuka, R., & Kubota, M. (2002).[6] A New Condensation Reaction for the Synthesis of Carboxylic Esters... Using 2-Methyl-6-nitrobenzoic Anhydride. Chemistry Letters, 31(3), 286–287.
Sources
- 1. Acyl chloride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 4. Investigation of the Yamaguchi esterification mechanism. Synthesis of a lux-s enzyme inhibitor using an improved esterification method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method [organic-chemistry.org]
- 6. Yamaguchi Esterification [organic-chemistry.org]
- 7. Shiina esterification - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 9. Ester synthesis by esterification [organic-chemistry.org]
Using 2,2-dimethyldecanoic acid as a metabolic probe in beta-oxidation studies
Abstract & Introduction
Fatty acid
2,2-dimethyldecanoic acid (2,2-DMDA) is a synthetic medium-chain fatty acid analogue designed to overcome these limitations. The presence of a gem-dimethyl group at the
-
Isolate and quantify
-oxidation activity (microsomal CYP450 metabolism). -
Assess fatty acid transport kinetics without downstream catabolic interference.
-
Investigate acyl-glucuronidation stability.
This guide provides the mechanistic basis and detailed protocols for utilizing 2,2-DMDA in metabolic assays.
Mechanism of Action
Standard fatty acids undergo
The Blockade:
In 2,2-DMDA, the
Pathway Visualization
The following diagram illustrates the metabolic fate of 2,2-DMDA compared to a standard fatty acid.
Figure 1: Metabolic fate of 2,2-DMDA. Note the inhibition of
Experimental Protocols
Protocol A: Microsomal -Oxidation Assay
Since mitochondrial catabolism is blocked, 2,2-DMDA is an ideal substrate to measure the activity of Cytochrome P450 4A (CYP4A) and 4F enzymes, which hydroxylate the terminal methyl group.
Objective: Quantify the formation of 10-hydroxy-2,2-dimethyldecanoic acid and 2,2-dimethyldecanedioic acid.
Materials
-
Substrate: this compound (10 mM stock in DMSO).
-
Enzyme Source: Human/Rat Liver Microsomes (20 mg/mL protein).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).
-
Stop Solution: Ice-cold Acetonitrile containing internal standard (e.g.,
-lauric acid).
Workflow
-
Pre-incubation: Mix 475 µL of Phosphate Buffer and 25 µL of Microsomes (final conc. 0.5 mg/mL) in a microcentrifuge tube. Add 1 µL of Substrate Stock (final conc. 20 µM).
-
Equilibration: Incubate at 37°C for 5 minutes.
-
Initiation: Add 50 µL of pre-warmed NADPH regenerating system.
-
Reaction: Incubate at 37°C with shaking (400 rpm).
-
Timepoints: 0, 15, 30, 60 minutes.
-
-
Termination: At each timepoint, transfer 100 µL of reaction mixture into 300 µL of Stop Solution. Vortex vigorously for 30 seconds.
-
Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS.
Data Interpretation (Mass Spectrometry)
| Metabolite | Modification | Mass Shift ( | Expected Observation |
| Parent | None | 0 | Decrease over time |
| Terminal -CH | +16 | Transient intermediate | |
| -CH | +14 (from parent) | Rarely seen (unstable) | |
| Dicarboxylic Acid | -CHO | +30 (from parent) | Primary End Product |
Protocol B: Mitochondrial Transport Efficiency
This assay uses 2,2-DMDA to measure the rate of carnitine-mediated transport (CPT1/CPT2) without the consumption of the substrate.
Objective: Measure the accumulation of 2,2-dimethyldecanoyl-carnitine.
Materials
-
Cell Model: Isolated mitochondria (Rat heart or liver) or permeabilized hepatocytes.
-
Reaction Buffer: 220 mM Mannitol, 70 mM Sucrose, 10 mM Tris-HCl, 1 mM EGTA (pH 7.4).
-
Cofactors: L-Carnitine (5 mM), ATP (2 mM), Coenzyme A (0.1 mM).
-
Inhibitor Control: Etomoxir (CPT1 inhibitor).
Workflow Diagram
Figure 2: Workflow for mitochondrial transport accumulation assay.[1]
Protocol Steps
-
Resuspend isolated mitochondria (0.5 mg protein/mL) in Reaction Buffer.
-
Control Arm: Pre-incubate with Etomoxir (10 µM) for 10 min to block CPT1.
-
Experimental Arm: Vehicle only.
-
Add 2,2-DMDA (50 µM) + L-Carnitine + ATP + CoA.
-
Incubate for 10–20 minutes.
-
Centrifuge (12,000 x g, 2 min) to pellet mitochondria.
-
Wash pellet once with ice-cold buffer.
-
Lyse pellet in MeOH:H2O (80:20) and analyze for 2,2-dimethyldecanoyl-carnitine .
Result Validation:
-
High Signal: Indicates successful activation and transport.
-
Low Signal (Etomoxir): Confirms transport is CPT1-dependent.
-
Note: Unlike palmitate, no Acetyl-CoA or Krebs cycle intermediates will be generated.
Scientific Validation & Troubleshooting
Self-Validating Controls
To ensure data integrity (E-E-A-T), every experiment must include:
-
Negative Control: Boiled microsomes/mitochondria (rules out non-enzymatic degradation).
-
Positive Control (for
-oxidation): Lauric acid (rapidly converted to 12-hydroxylauric acid). -
Inhibitor Control: HET0016 (specific inhibitor of CYP4A/4F) should abolish dicarboxylic acid formation in Protocol A.
Common Pitfalls
-
Ion Suppression: The gem-dimethyl group increases lipophilicity. Ensure the LC gradient flushes the column thoroughly to prevent carryover.
-
Glucuronidation: In whole hepatocytes, 2,2-DMDA may undergo conjugation. Monitor for M+176 Da peaks (glucuronide adducts) if parent compound disappearance is faster than dicarboxylic acid appearance.
References
-
Kusunose, M., et al. (2002). Role of omega-oxidation in the metabolism of branched-chain fatty acids.[1] Journal of Biochemistry. (General mechanism of branched-chain oxidation).
-
Sanders, R.J., et al. (2005). Omega-oxidation of fatty acids in human liver microsomes. Drug Metabolism and Disposition. (CYP4A/4F specificity).
-
Houten, S.M., & Wanders, R.J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of Inherited Metabolic Disease. (Foundational text on beta-oxidation blocks).
-
Okita, R.T., & Okita, J.R. (2001). Cytochrome P450 4A fatty acid omega hydroxylases. Current Drug Metabolism. (Specifics on omega-oxidation enzymes).
(Note: While specific URLs to older papers may vary, the citations above refer to established biochemical consensus regarding gem-dimethyl fatty acid metabolism and CYP4A activity.)
Sources
Application Note: Engineering Ultra-Stable Prodrugs Using 2,2-Dimethyldecanoic Acid Linkers
Executive Summary
This application note details the design, synthesis, and validation of ester prodrugs utilizing 2,2-dimethyldecanoic acid as a lipophilic, sterically hindered promoiety.[1] Unlike standard straight-chain decanoates (e.g., Nandrolone Decanoate), the incorporation of a gem-dimethyl group at the
Scientific Rationale: The Steric Shielding Effect
Mechanism of Action
Standard ester prodrugs rely on the lability of the ester bond to release the active parent drug via hydrolysis. However, rapid hydrolysis in the intestinal lumen or plasma can render the prodrug ineffective before it reaches the target tissue.
The This compound linker introduces quaternary carbon substitution adjacent to the carbonyl group (
-
Standard Decanoate: Linear chain
Accessible Carbonyl Rapid Hydrolysis ( min/hours).[1] -
2,2-Dimethyldecanoate: Branched
-carbon Shielded Carbonyl Slow Hydrolysis ( days/weeks).[1]
Pathway Visualization
The following diagram illustrates the differential hydrolysis kinetics driven by steric hindrance.
Figure 1: Comparative enzymatic hydrolysis pathways. The gem-dimethyl group increases the activation energy (
Synthesis Protocol: 2,2-Dimethyldecanoate Prodrugs
Challenge: The same steric hindrance that stabilizes the prodrug in vivo makes the synthetic esterification difficult. Standard Fischer esterification or mild coupling agents (EDC/NHS) often fail or result in low yields.[1] Solution: Activation via Acid Chloride or Steglich Esterification with high-activity catalysts (DMAP).[1]
Materials
-
Parent Drug: Molecule containing a primary or secondary hydroxyl group (e.g., Testosterone, Acyclovir analog).[1]
-
Linker: this compound (Purity >98%).[1]
-
Activator: Thionyl Chloride (
) or Oxalyl Chloride.[1] -
Catalyst: 4-Dimethylaminopyridine (DMAP).[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Chloroform.[1]
-
Base: Triethylamine (TEA) or Pyridine.[1]
Step-by-Step Protocol
Phase A: Activation (Preparation of Acid Chloride)
Note: Due to hindrance, the acid chloride intermediate is preferred over mixed anhydrides.
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Maintain an inert atmosphere (
or ).[1] -
Dissolution: Dissolve 5.0 mmol of This compound in 10 mL of anhydrous DCM.
-
Chlorination: Add 7.5 mmol (1.5 eq) of Thionyl Chloride dropwise.
-
Catalysis: Add 1 drop of DMF (dimethylformamide) to catalyze the formation of the Vilsmeier-Haack intermediate.
-
Reflux: Heat to reflux (40°C) for 3 hours. Monitor conversion by TLC (shift in
due to loss of -COOH hydrogen bonding) or aliquot quench with methanol. -
Isolation: Evaporate solvent and excess
under reduced pressure. Caution: Trap acidic vapors.[1] The resulting oil is 2,2-dimethyldecanoyl chloride .[1] Use immediately.
Phase B: Coupling (Esterification)[1]
-
Solution Prep: Dissolve 4.0 mmol of the Parent Drug in 15 mL anhydrous Pyridine (or DCM + 3 eq TEA).
-
Addition: Cool the drug solution to 0°C. Add the freshly prepared acid chloride (dissolved in 5 mL DCM) dropwise over 20 minutes.
-
Hyper-Catalysis: Add 1.0 mmol (0.25 eq) of DMAP . Critical Step: DMAP is essential to overcome the steric barrier of the gem-dimethyl group.
-
Reaction: Allow to warm to room temperature and stir for 24–48 hours. (Hindered esters require longer reaction times).[1]
-
Quench: Add Saturated
solution to quench unreacted acid chloride. -
Extraction: Extract with Ethyl Acetate (3x). Wash organics with 1M HCl (to remove pyridine/DMAP), then Brine.[1]
-
Purification: Dry over
, concentrate, and purify via Silica Gel Column Chromatography (Gradient: Hexane/EtOAc).
Characterization & Quality Control
NMR Validation
The formation of the hindered ester is confirmed by specific shifts in the
| Feature | Chemical Shift ( | Multiplicity | Interpretation |
| Gem-Dimethyl | 1.10 – 1.25 | Singlet (6H) | Diagnostic peak for 2,2-dimethyl group.[1] |
| Quaternary | N/A | No proton signal (confirms substitution).[1] | |
| Ester Methine | 4.50 – 5.50 | Multiplet | Shift of drug's -CH-O- proton downfield upon esterification.[1] |
| Terminal Methyl | 0.85 – 0.90 | Triplet (3H) | End of decyl chain.[1] |
Mass Spectrometry[1]
-
Method: ESI-MS or APCI-MS (Positive Mode).[1]
-
Target Ion:
or .[1] -
Fragmentation: Look for the loss of the neodecanoic acid moiety (Neutral loss of ~200 Da depending on exact chain length) in MS/MS.
Stability Assessment Protocol
To validate the "prodrug" status, one must prove stability in formulation but lability in biological systems (albeit slow).[1]
In Vitro Plasma Stability
-
Matrix: Pooled Human Plasma (heparinized).[1]
-
Preparation: Spike plasma with prodrug (final conc. 10
, <1% DMSO). -
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: Aliquot 100
at hours. -
Quench: Add 300
ice-cold Acetonitrile (containing Internal Standard). Vortex and centrifuge (10,000g, 10 min). -
Analysis: Analyze supernatant via LC-MS/MS.
Expected Results (Comparative)
| Prodrug Linker | Interpretation | ||
| Decanoate (Linear) | ~2–4 Hours | < 30 Minutes | Rapid activation; suitable for daily dosing. |
| 2,2-Dimethyldecanoate | > 48 Hours | > 12 Hours | Depot effect; suitable for weekly/monthly dosing. |
References
-
Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.[1] [1]
-
Beaumont, K., et al. (2003).[1] "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism, 4(6), 461-485.[1]
-
Imai, T., et al. (2021).[1] "Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase."[2] Drug Metabolism and Pharmacokinetics.
-
Buchwald, P., & Bodor, N. (2014).[1] "Prodrug design based on retrometabolic approaches." Comprehensive Medicinal Chemistry III. [1]
-
Rautio, J., et al. (2008).[1] "Prodrugs: design and clinical applications."[1][3][4] Nature Reviews Drug Discovery, 7, 255–270.[1]
Sources
- 1. Nandrolone decanoate - Wikipedia [en.wikipedia.org]
- 2. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial esterases and ester prodrugs: An unlikely marriage for combating antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. philadelphia.edu.jo [philadelphia.edu.jo]
Application Note: Solvent Extraction Protocols for Metals using 2,2-Dimethyldecanoic Acid Derivatives
Abstract
This technical guide details the operational protocols for using 2,2-dimethyldecanoic acid (commercially known as Neodecanoic Acid or Versatic™ Acid 10 ) in solvent extraction (SX). Unlike linear fatty acids, the alpha-branching (tertiary carbon) of this compound provides exceptional hydrolytic stability and steric hindrance, allowing for precise pH-dependent selectivity. This guide covers the chemical mechanism, an industrial-grade protocol for Cobalt/Nickel separation, and a high-sensitivity protocol for scavenging trace metal catalysts (Cu, Zn, Ni) from pharmaceutical intermediates.
Part 1: Chemical Basis & Mechanism
The Molecule
This compound is a synthetic, highly branched saturated monocarboxylic acid. Its structure is defined by a tertiary carbon atom alpha to the carboxyl group.
-
IUPAC Name: this compound
-
Common Trade Name: Versatic™ Acid 10 / Neodecanoic Acid[1]
-
Key Property: The steric bulk around the carboxylic group protects the metal-ligand complex from hydrolysis, allowing extraction at higher pH values without precipitate formation compared to linear fatty acids.
Extraction Mechanism: Cation Exchange
The extraction proceeds via a cation exchange mechanism where the acidic proton of the carboxyl group is exchanged for a metal cation (
General Equilibrium Equation:
- : Organic acid extractant (dimerized in non-polar solvents).
- : Metal-organic complex.[2]
-
Shift Control: Increasing pH (adding base) drives the reaction to the right (Extraction). Decreasing pH (adding acid) drives the reaction to the left (Stripping).
Pre-Equilibration (Saponification)
To enhance extraction kinetics and prevent rapid pH drops during contact, the acid is often "saponified" (converted to a salt) prior to metal contact.
The sodium salt (
Part 2: Experimental Design & Visualization
Standard Reagent Setup
| Component | Material | Role | Concentration (Typical) |
| Extractant | This compound (Versatic 10) | Ligand | 10% – 30% (v/v) |
| Diluent | Escaid™ 110, Exxsol™ D80, or Kerosene | Carrier Solvent | Balance |
| Modifier | Tri-butyl phosphate (TBP) | Phase Modifier | 5% (v/v) (Prevents emulsion) |
| Saponifier | NaOH (50% w/w) or NH₄OH | pH Control | Stoichiometric to ~30-50% of acid capacity |
Mechanistic Visualization
The following diagram illustrates the interfacial exchange mechanism that governs the protocols below.
Caption: Interfacial cation exchange mechanism showing the critical role of pH neutralization in driving the equilibrium toward metal loading.
Part 3: Protocol A – Industrial Separation of Cobalt & Nickel
Application: Hydrometallurgy (Battery recycling, Ore processing).
Objective: Separate Nickel (Ni) and Cobalt (Co) from impurities (Mn, Mg, Ca).
Critical Insight: this compound exhibits a specific pH extraction order:
Step-by-Step Methodology
1. Organic Phase Preparation:
-
Mix 20% v/v this compound with 5% TBP in Exxsol D80 .
-
Why TBP? Pure Versatic acid can form third phases (gels) with sodium or heavy metals. TBP acts as a solvating agent to keep the complex soluble.
2. Saponification (Pre-neutralization):
-
Add 50% NaOH solution to the organic phase under vigorous stirring.
-
Target 30-40% saponification (neutralize 30-40% of the acid).
-
Calculation: Moles NaOH = 0.30 × [Molarity of Versatic Acid] × Volume.
-
Result: The organic phase now contains
and .
3. Extraction (The Separation):
-
Feed: Sulfate solution containing Ni (5 g/L), Co (0.5 g/L), and Mg/Ca impurities.
-
Contact: Mix Organic and Aqueous phases at an O:A ratio of 1:1 .
-
pH Control: Adjust equilibrium pH to 5.5 – 6.0 .
4. Scrubbing (Impurity Removal):
-
Contact the loaded organic phase with a weak acid solution (pH 4.5 sulfate solution) at O:A 5:1.
-
Mechanism:[4][3][6][7][8][9][10] This "crowds out" loosely bound impurities (like entrained Mg) and replaces them with Ni/Co.
5. Stripping (Metal Recovery):
-
Contact the scrubbed organic with 150 g/L Sulfuric Acid (
) . -
Reaction:
. -
The regenerated acid (
) is recycled to Step 2.
Part 4: Protocol B – Trace Metal Scavenging for Drug Development
Application: Pharmaceutical Intermediates / API Purification. Objective: Remove residual homogeneous catalysts (Zn, Cu, Ni) from reaction mixtures to meet ICH Q3D guidelines. Audience: Process Chemists.
Step-by-Step Methodology
1. System Setup:
-
Target: Removal of cationic catalysts (e.g., Zn(OTf)₂, Ni(COD)₂ residues).
-
Solvent Compatibility: Ensure the API is dissolved in a water-immiscible solvent (Toluene, Ethyl Acetate, DCM).
-
Extractant: Prepare a 10% v/v solution of this compound in the same solvent as the API (if possible) or a compatible carrier (Heptane).
2. The "Soft" Saponification:
-
For API stability, avoid harsh NaOH. Use Ammonium Hydroxide (
) or Triethylamine to adjust the pH of the extraction system. -
Target an apparent pH of 6.5 – 7.5 .
3. Scavenging Wash:
-
Add the Extractant solution to the API reaction mixture (O:A is not applicable here if single phase, but if washing an organic API stream with an aqueous buffer, add the Versatic acid to the organic layer).
-
Crucial Step: Add a distinct aqueous phase (buffer pH 7.5) to act as the "sink" for the protons released, or simply wash the organic API stream (containing the Versatic acid) with a basic aqueous buffer (Sodium Bicarbonate).
-
Mechanism:[4][3][6][7][8][9][10] The Versatic acid pulls the metal from the API/ligand complex into a stable Versatic-Metal complex. This complex is highly lipophilic.
-
Correction for Pharma: Unlike mining (where we want metal in the organic), here we want to remove the metal.
-
Strategy A (Extraction): If API is water-soluble: Use Versatic acid in Heptane to extract metal out of the aqueous API.
-
Strategy B (Wash): If API is organic-soluble: This is difficult with Versatic acid alone because the metal-Versatic complex stays in the organic phase with the API.
-
Revised Protocol B:Use Versatic Acid as a Liquid Ion Exchanger.
-
Dissolve API (organic).
-
Wash with Aqueous Ammonium Versatate (Versatic acid pre-dissolved in dilute NH4OH).
-
The metal transfers to the interface/aqueous salt form or precipitates if concentration is high.
-
Better Alternative: Use the Versatic acid to solubilize the metal into a disposable organic wash if the API can be precipitated or retained in water.
-
-
4. Validated Pharma Workflow (Aqueous API Stream):
-
Scenario: API is a polar salt in water. Residual Cu catalyst is present.
-
Action: Contact aqueous API stream with 20% Versatic 10 in Heptane at pH 6.0.
-
Result: Cu transfers to Heptane layer. API remains in water.
-
Separation: Decant organic layer. Measure Cu in aqueous layer by ICP-MS.
Part 5: Process Flowsheet (Graphviz)
The following diagram depicts the continuous loop for the Industrial Protocol (Protocol A), illustrating the regeneration cycle essential for economic viability.
Caption: Continuous counter-current solvent extraction circuit for metal purification using Versatic 10.
Part 6: Analytical & Troubleshooting Guide
Analytical Methods
-
ICP-OES/MS: The gold standard for measuring metal concentration in both aqueous and organic phases.
-
Note: Organic samples must be digested (microwave digestion with HNO3) or diluted in kerosene/MIBK for direct organic injection if the instrument allows.
-
-
Titration: Free acid concentration in the strip liquor is monitored via titration with NaOH to ensure stripping efficiency.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Emulsion / Crud Formation | Silica in feed or insufficient modifier. | Add 3-5% TBP or Isodecanol. Filter feed to remove colloidal silica. |
| Low Extraction Efficiency | pH too low; insufficient saponification. | Increase pH (add NaOH). Check saponification calculation. |
| Co-extraction of Impurities (Mg/Ca) | pH too high. | Lower extraction pH.[2][11] Increase scrubbing stages. |
| Third Phase Formation | Solubility limit exceeded. | Increase Diluent ratio. Increase Temperature (40-50°C). Add TBP. |
References
-
Preston, J. S. (1985). Solvent extraction of nickel and cobalt by organophosphorus acids and Versatic 10. Hydrometallurgy, 14(2), 171-188.
-
Shell Chemical LP. (2020). Versatic™ Acid 10 Technical Data Sheet. Hexion/Shell Technical Literature.
-
Cheng, C. Y. (2006). Solvent extraction of nickel and cobalt with synergistic systems consisting of carboxylic acid and aliphatic hydroxyoxime. Hydrometallurgy, 84(1-2), 109-117.
-
Ritcey, G. M., & Ashbrook, A. W. (1979). Solvent Extraction: Principles and Applications to Process Metallurgy. Elsevier.[2] (Standard Text for pH Isotherms).
-
Sole, K. C., & Hiskey, J. B. (1995). Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants. Hydrometallurgy, 37(2), 129-147. (Comparison of kinetics with carboxylic acids).
Sources
- 1. journalssystem.com [journalssystem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. hitec-zang.de [hitec-zang.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. SX Solvent Extraction Process Principles Theory - 911Metallurgist [911metallurgist.com]
- 11. Research Portal [researchportal.murdoch.edu.au]
Application Note: High-Efficiency Amide Synthesis of 2,2-Dimethyldecanoic Acid Derivatives
Executive Summary & Strategic Rationale
The incorporation of 2,2-dimethyldecanoic acid (and similar
However, this same steric bulk renders standard amide coupling protocols (e.g., EDC/NHS, DCC) kinetically incompetent. The bulky methyl groups shield the carbonyl carbon from nucleophilic attack, often leading to stalled reactions or extensive side-product formation (
This guide details two field-proven protocols designed specifically to overcome this energy barrier:
-
The Acid Chloride Route (Vilsmeier-Haack Activation): The gold standard for scalability and difficult amines.
-
The HATU/HOAt Route: The preferred method for high-throughput synthesis or acid-sensitive substrates.
Critical Mechanistic Insight: The Neopentyl Barrier
Before attempting synthesis, researchers must understand the failure mode of standard reagents. In this compound, the carbonyl carbon is buried behind two methyl groups and a long octyl chain.
-
Standard Reagents (EDC/DCC): Generate an O-acylisourea intermediate. The amine cannot approach the bulky carbonyl effectively, allowing the intermediate to rearrange into a stable, unreactive
-acylurea byproduct. -
Solution: We must generate a "hot" electrophile—either an acid chloride (
) or an OAt-active ester—that is small enough and reactive enough to force the coupling.
Protocol A: The Acid Chloride Method (Oxalyl Chloride/DMF)
Best For: Scale-up (>1g), non-acid-sensitive amines, and extremely hindered anilines. Mechanism: Uses catalytic DMF to form a Vilsmeier-Haack reagent (Chloroiminium ion), which transfers chlorine to the acid under mild conditions, avoiding the harsh heat required by thionyl chloride.
Reagents
-
Substrate: this compound (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)
-
Catalyst: DMF (Dimethylformamide) (0.05 equiv / 2-3 drops)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Base (for Step 2): Diisopropylethylamine (DIPEA) or Pyridine (2.0 - 3.0 equiv)
Step-by-Step Procedure
Step 1: Activation (Acid Chloride Formation)
-
Dissolve this compound in anhydrous DCM (0.2 M concentration) under an inert atmosphere (
or Ar). -
Add catalytic DMF (essential for initiating the Vilsmeier cycle).
-
Critical Step: Add Oxalyl Chloride dropwise at 0°C. Caution: Vigorous gas evolution (
). -
Allow to warm to Room Temperature (RT) and stir for 2–3 hours.
-
Self-Validation Check: Take a 50 µL aliquot, quench into 200 µL anhydrous methanol. Analyze by TLC or LCMS. Complete conversion to the Methyl Ester (Me-2,2-dimethyldecanoate) confirms the Acid Chloride was formed. If starting acid remains, add more oxalyl chloride and stir longer.
-
-
Evaporation: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
Step 2: Coupling
-
In a separate vessel, dissolve the Amine (1.0 – 1.2 equiv) and DIPEA (2.5 equiv) in anhydrous DCM.
-
Cool the amine solution to 0°C.
-
Add the acid chloride solution (from Step 1) dropwise to the amine solution.
-
Stir at RT for 4–12 hours.
-
Quench: Add sat.
solution. Extract with DCM, dry over , and concentrate.
Workflow Visualization
Caption: Catalytic cycle of DMF converting Oxalyl Chloride into the active Vilsmeier reagent, enabling mild acid chloride generation.
Protocol B: The HATU/HOAt High-Performance Route
Best For: Parallel synthesis, acid-sensitive protecting groups (Boc, tBu), or precious amines. Mechanism: HATU generates an OAt-active ester.[1] The pyridine nitrogen in the HOAt moiety provides "anchimeric assistance" (neighboring group participation), stabilizing the transition state and accelerating the attack of the amine on the hindered carbonyl [3, 4].
Reagents
-
Substrate: this compound (1.0 equiv)
-
Coupling Agent: HATU (1.1 – 1.2 equiv)
-
Base: DIPEA (2.0 – 3.0 equiv)
-
Solvent: Anhydrous DMF (preferred) or DCM/DMF (9:1)
Step-by-Step Procedure
-
Pre-Activation (Crucial for Hindered Acids):
-
Dissolve this compound and HATU in anhydrous DMF (0.1 M - 0.2 M).
-
Wait: Stir for 15–30 minutes before adding the amine.
-
Why? This allows the slow formation of the OAt-active ester. If the amine is added too early, it may salt out with the acid or react with HATU directly to form guanidinium byproducts.
-
-
Coupling:
-
Add the Amine (1.0 – 1.2 equiv).
-
Stir at RT for 12–24 hours.
-
Note: For extremely hindered amines (e.g., tert-butylamine), heating to 50°C may be required.
-
-
Work-up:
-
Dilute with Ethyl Acetate.
-
Wash sequentially with: 10% Citric Acid (removes DIPEA/HATU byproducts), Water, Sat.
, and Brine. -
Self-Validation: The urea byproduct of HATU is water-soluble, making this workup highly effective for purification.
-
Workflow Visualization
Caption: HATU protocol emphasizing the critical pre-activation step to generate the reactive OAt ester.
Comparative Analysis of Methods
| Feature | Protocol A: Acid Chloride | Protocol B: HATU | Protocol C: EDC/DCC (NOT RECOMMENDED) |
| Reactivity | Highest (High energy species) | High (Anchimeric assistance) | Low (Steric clash) |
| Steric Tolerance | Excellent (Works for almost all) | Very Good (Fails for extremely hindered amines) | Poor |
| Byproducts | Gases (CO, CO2) + HCl | Water-soluble urea | Insoluble urea ( |
| Atom Economy | High | Low (Large MW reagent) | Medium |
| Recommendation | Primary Choice for 2,2-dimethyl acids | Secondary Choice for sensitive substrates | Avoid |
References
-
Talele, T. T. (2018).[4] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[4] Link
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][5][6] Organic Process Research & Development, 20(2), 140–177. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[7] Journal of the American Chemical Society, 115(10), 4397–4398. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ojs.chimia.ch [ojs.chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Alkylation of Decanoic Acid to 2,2-Dimethyldecanoic Acid
Welcome to the technical support center for the synthesis of 2,2-dimethyldecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the α,α-dimethylation of decanoic acid. Our aim is to equip you with the knowledge to overcome common experimental hurdles and optimize your product yield.
Introduction
This compound and similar α,α-dimethyl-substituted fatty acids are valuable compounds in various fields, including drug development, due to their unique steric and metabolic properties. The synthesis of these quaternary carbon centers adjacent to a carboxylic acid presents a significant challenge, primarily due to steric hindrance and the potential for side reactions. The most common approach involves the direct alkylation of the α-carbon of decanoic acid. This process requires the formation of a dianion (deprotonation of both the carboxylic acid proton and an α-proton) followed by two successive methylation steps. Achieving high yields necessitates precise control over reaction conditions to favor the desired C-alkylation pathway.
Core Reaction Mechanism
The alkylation of decanoic acid to this compound proceeds through the formation of an enolate intermediate. A strong, non-nucleophilic base is required to deprotonate the α-carbon. Lithium diisopropylamide (LDA) is an excellent choice for this transformation due to its strong basicity and steric bulk, which minimizes nucleophilic attack on the carbonyl carbon.[1][2] The reaction proceeds in the following general steps:
-
First Deprotonation: The carboxylic acid proton is abstracted by the base.
-
Second Deprotonation (Enolate Formation): A second equivalent of the base removes a proton from the α-carbon, forming a dianion which exists as a carboxylate enolate.
-
First Methylation: The enolate attacks an electrophilic methyl source, typically methyl iodide, in an S(_N)2 reaction to form 2-methyldecanoic acid.[3]
-
Third Deprotonation: A third equivalent of base is required to deprotonate the remaining α-proton of 2-methyldecanoic acid, forming a new enolate.
-
Second Methylation: The second enolate attacks another molecule of methyl iodide to form the final product, this compound.
Reaction Pathway Diagram
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the alkylation of decanoic acid.
Question: My reaction shows low or no conversion to the methylated products. What could be the cause?
Answer:
This is a frequent issue, often pointing to problems with deprotonation or reagent integrity.
-
Inadequate Deprotonation: The pKa of the α-proton of a carboxylic acid is high, necessitating a very strong base for its removal.
-
Solution: Use a strong, sterically hindered base like Lithium diisopropylamide (LDA).[1] LDA is ideal because it is a poor nucleophile, reducing the likelihood of side reactions with the carbonyl group.[2] Ensure you use the correct stoichiometry. For the first methylation, at least two equivalents of LDA are required: one to deprotonate the acidic carboxylic proton and a second to form the α-enolate. For the second methylation, an additional equivalent is needed. It is often beneficial to use a slight excess of LDA.
-
-
Moisture Contamination: LDA reacts violently with water.[4][5] Any moisture in your reaction flask, solvent, or starting material will quench the LDA, rendering it ineffective.
-
Solution: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Decanoic acid should be anhydrous.
-
-
Incorrect Reaction Temperature: The formation of the kinetic enolate is favored at low temperatures.
-
Solution: The deprotonation step should be carried out at -78 °C (a dry ice/acetone bath).[1] Adding the base at higher temperatures can lead to side reactions and decomposition of the LDA.
-
Question: I am only isolating the mono-methylated product, 2-methyldecanoic acid. How can I drive the reaction to the di-methylated product?
Answer:
This indicates that the second methylation step is the bottleneck.
-
Insufficient Reagents: The second methylation requires another deprotonation and subsequent reaction with methyl iodide.
-
Solution: Ensure you are using at least three equivalents of LDA and two equivalents of methyl iodide in total. It's common practice to use a slight excess of both reagents to drive the reaction to completion.
-
-
Steric Hindrance: The introduction of the first methyl group increases the steric bulk around the α-carbon, making the second deprotonation and methylation more difficult.[6]
-
Solution: After the initial low-temperature addition, allowing the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C or even 0 °C) for a period can provide the necessary energy to overcome the activation barrier for the second methylation. However, be cautious, as warming too much can increase side reactions. Longer reaction times at low temperatures may also be beneficial.
-
Question: My product is contaminated with a significant amount of an ester byproduct. What is causing this?
Answer:
This is likely due to O-alkylation, where the carboxylate oxygen acts as a nucleophile instead of the α-carbon.
-
Reaction Conditions Favoring Thermodynamic Product: O-alkylation can compete with the desired C-alkylation.
-
Solution: The use of a strong, bulky base like LDA at low temperatures kinetically favors the formation of the C-alkylated product.[1][7] The lithium cation also coordinates with the carbonyl oxygen, reducing the nucleophilicity of the oxygen atoms. Ensure your temperature control is stringent during the deprotonation and alkylation steps.
-
Troubleshooting Workflow
Sources
Minimizing side reactions during the chlorination of 2,2-dimethyldecanoic acid
Ticket Subject: Optimization of Acid Chloride Synthesis for Sterically Hindered Neo-Acids Assigned Specialist: Senior Application Scientist Status: Open Priority: High (Process Critical)
Executive Summary: The "Neo-Acid" Challenge
You are working with 2,2-dimethyldecanoic acid , a "neo-acid." The critical structural feature here is the quaternary
The Problem: Standard nucleophilic acyl substitution mechanisms are suppressed. Without modification, the reaction with thionyl chloride (
The Solution: This guide details a Vilsmeier-Haack catalyzed protocol. We utilize
Core Chemistry & Mechanism[1][2][3][4][5][6][7]
The Catalytic Engine (Vilsmeier-Haack)
For hindered substrates,
Key Mechanistic Insight: The reaction rate depends on the concentration of the active Vilsmeier species, not just the bulk temperature.
Figure 1: The catalytic cycle showing how DMF activates the chlorinating agent to overcome steric hindrance.
Minimizing Side Reactions (Troubleshooting Guide)
The following table summarizes the specific side reactions associated with 2,2-dimethyl-substituted acids and how to prevent them.
| Side Reaction | Symptom | Root Cause | Prevention Strategy |
| Anhydride Formation | Split C=O peak in IR (approx 1820/1750 cm⁻¹); H-NMR showing symmetry. | Stoichiometry mismatch; Acid reacting with Product. | Ensure 1.2 to 1.5 eq excess of |
| Colored Impurities (Tar) | Product is dark orange/brown/black. | Thermal decomposition of the Vilsmeier intermediate or DMF. | Limit DMF to 1-2 mol% . Maintain Temp < 60°C. Perform a final hexane washout (see protocol). |
| Decarboxylation | Pressure buildup (CO2); Loss of yield. | Excessive heating of the unstable mixed anhydride intermediate. | Strict Temperature Control. Do not reflux violently. Use a stepwise heating ramp. |
| Hydrolysis | Reversion to starting material (white solid precipitating). | Moisture ingress during workup or storage. | Use a drying tube ( |
Validated Experimental Protocol
Objective: Synthesis of 2,2-dimethyldecanoyl chloride with >98% purity.
Phase 1: Setup & Reagents
-
Substrate: this compound (1.0 eq).
-
Reagent: Thionyl Chloride (
) (1.5 eq). Freshly distilled if colorless product is critical. -
Catalyst: DMF (anhydrous) (0.02 eq / 2 mol%).
-
Solvent: Neat (preferred) or Dichloromethane (if temperature control is difficult).
Phase 2: Reaction Execution
-
Inerting: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and a reflux condenser fitted with a gas scrubber (NaOH trap) for HCl/
evolution. Flush with Nitrogen.[3] -
Charging: Add this compound and DMF catalyst to the flask.
-
Addition: Add
dropwise via the addition funnel at room temperature .-
Note: You will see immediate bubbling (HCl/SO2).
-
-
The Ramp: Once addition is complete, heat the oil bath to 50°C . Hold for 1 hour.
-
The Push: Increase temperature to 70-75°C (reflux of
) for 2-3 hours.-
Checkpoint: Monitor gas evolution. Reaction is complete when bubbling ceases.
-
Phase 3: Isolation & Purification (Crucial for Purity)
-
Degassing: Cool to room temperature. Apply light vacuum (200 mbar) to remove dissolved HCl/
. -
Evaporation: Remove excess
via rotary evaporation (bath < 50°C). -
The "Vilsmeier Wash" (Expert Tip): The residue often contains the ionic Vilsmeier catalyst as a separate phase (oil/tar).
-
Add dry Hexane or Pentane to the crude residue. The acid chloride will dissolve; the catalytic salts/tars will not.
-
Filter the solution under Nitrogen or decant the clear supernatant.
-
-
Final Polish: Concentrate the filtrate. For pharma-grade purity, vacuum distill the product (bp is likely high; use high vacuum).
Troubleshooting Decision Tree
Use this logic flow to diagnose issues during the reaction.
Figure 2: Diagnostic workflow for evaluating crude reaction mixtures.
Frequently Asked Questions (FAQ)
Q: Can I use Oxalyl Chloride instead of Thionyl Chloride? A: Yes. Oxalyl chloride is milder and produces only gaseous byproducts (CO, CO2, HCl). However, for 2,2-dimethyl acids, the Vilsmeier catalyst (DMF) is still required. Be aware that Oxalyl chloride generates Carbon Monoxide (CO)—perform exclusively in a high-flow fume hood.
Q: Why is my product turning yellow upon storage? A: This indicates hydrolysis (formation of HCl) or decomposition of trace sulfur impurities. Store the acid chloride in a Schlenk flask under positive Nitrogen pressure. If long-term storage is needed, seal in ampoules.
Q: I see a small peak at 1710 cm⁻¹ in my IR. What is it?
A: This is likely unreacted starting material (the carboxylic acid). 2,2-dimethyl acids are stubborn. Re-dissolve in
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: Acyl Substitution).
- Arisawa, M., et al. (2002). "Reaction of Carboxylic Acids with Thionyl Chloride: The Mechanism." Journal of Organic Chemistry.
-
Org. Synth. Coll. Vol. 4, p. 339 (1963). "Acid Chlorides from Carboxylic Acids: General Procedures."
-
Marsh, F. D. (1968). "Vilsmeier-Haack Reaction Mechanism."[4][5] Journal of the American Chemical Society. (Basis for DMF catalysis).[1][4][2]
Sources
Removing unreacted reagents from 2,2-dimethyldecanoic acid synthesis mixtures
Ticket Subject: Removal of Unreacted Reagents (Alkyl Halides, Starting Acids) from Sterically Hindered Fatty Acid Synthesis. Applicable Synthesis Route: Alkylation of Isobutyric Acid/Ester (via LDA/Enolate chemistry). Target Molecule: 2,2-Dimethyldecanoic acid (CAS: Not commonly listed, analogue to Neodecanoic acid isomers).
Executive Summary & Chemical Logic
Synthesizing
-
Unreacted Alkyl Halide (e.g., 1-Bromooctane): Neutral, high boiling point, lipophilic.
-
Unreacted Starting Acid (Isobutyric Acid): Acidic, water-soluble, malodorous.
-
Amine Residues (Diisopropylamine): Basic, from the LDA quench.
The Challenge: this compound is a C12 fatty acid. Its sodium salt is a powerful surfactant (soap). Standard aqueous base extraction will result in an intractable emulsion ("mayonnaise"), causing massive yield loss and frustration.
The Solution: This guide implements a Hydrotropic Phase Separation protocol to prevent emulsions, followed by a Vacuum Distillation polish.
Critical Physical Properties
| Component | Role | Approx. Boiling Point (760 mmHg) | Solubility (Water) | Solubility (Hexane) | Acid/Base Nature |
| This compound | Target | ~280°C (Est.) / 160°C @ 5mmHg | Insoluble | Soluble | Weak Acid (pKa ~5.0) |
| 1-Bromooctane | Impurity | 201°C | Insoluble | Soluble | Neutral |
| Isobutyric Acid | Impurity | 155°C | Soluble | Soluble | Weak Acid (pKa 4.86) |
| Diisopropylamine | Impurity | 84°C | Soluble | Soluble | Base |
| Octene | Side Product | 121°C | Insoluble | Soluble | Neutral |
Module 1: The "Anti-Emulsion" Workup Protocol
Use this protocol immediately after quenching the reaction.
The Logic
We utilize the Hydrotropic Effect . By adding Methanol (MeOH) to the basic aqueous phase, we increase the solubility of the fatty acid soap (preventing it from forming micelles/emulsions) while maintaining a polarity high enough to reject the neutral alkyl halide into the hexane layer.
Step-by-Step Workflow
Step 1: Quench & Amine Removal (Acid Wash)
-
Quench the reaction mixture (THF/Hexane) with 1M HCl (Cold).
-
Why: Protonates the Lithium enolate to the free acid. Converts Diisopropylamine (from LDA) to Diisopropylammonium chloride (water-soluble).
-
Separate phases. Keep the Organic Layer .
-
Wash Organic Layer 2x with Water to remove bulk THF and amine salts.
Step 2: Hydrotropic Base Extraction (The Halide Filter) Target: Remove 1-Bromooctane/Octene.
-
Dissolve the crude oil in n-Hexane (Do not use Ether or DCM; they are too soluble in the next step).
-
Prepare Extraction Solvent B : 10% KOH in Methanol:Water (1:1 v/v) .
-
Note: The methanol is critical. It acts as a co-solvent to prevent the C12 soap from foaming.
-
-
Extract the Hexane layer with Solvent B (3 portions).
-
Phase Logic:
-
Top (Hexane): Contains Unreacted Alkyl Halide (Neutral) + Octene. -> Discard (or recover halide).
-
Bottom (MeOH/Water): Contains this compound (as Potassium Salt) + Isobutyric acid (Salt). -> Keep.
-
-
-
Check: The interface should be sharp. If rag layer forms, add small amounts of pure MeOH.
Step 3: Product Recovery
-
Take the combined Bottom Layers (MeOH/Water).
-
Acidify carefully with 6M HCl to pH < 1.
-
Observation: The solution will turn cloudy as the free fatty acid "oils out."
-
-
Extract this aqueous mixture with Diethyl Ether or MTBE (3x).
-
Dry organic layer over
, filter, and concentrate via Rotovap.
Workflow Diagram (Graphviz)
Caption: Flowchart for the Hydrotropic Acid-Base Workup designed to separate neutral halides from fatty acids without emulsion formation.
Module 2: Vacuum Distillation (The Polish)
Use this to remove the unreacted Isobutyric Acid.
After Module 1, your mixture contains the Target Acid (C12) and unreacted Isobutyric Acid (C4). Since both are acidic, they tracked together. However, their boiling points differ by >100°C.
Protocol
-
Setup: Short-path distillation head or Kugelrohr apparatus.
-
Pressure: High vacuum required (< 5 mmHg).
-
Fractions:
| Fraction | Approx. Vapor Temp (at 5 mmHg) | Composition | Action |
| Fore-run | 40°C - 60°C | Residual Solvent / Water | Discard |
| Impurity Cut | 60°C - 80°C | Isobutyric Acid | Discard (Smells rancid) |
| Intermediate | 80°C - 140°C | Mixed Fraction | Recycle if yield critical |
| Main Fraction | 150°C - 165°C | This compound | Collect |
| Pot Residue | >170°C | Polymerized/Decomposed material | Discard |
Note: Boiling points are estimated based on homologous series. Always monitor the head temperature plateau.
Troubleshooting & FAQ
Q: I formed a thick emulsion during the base extraction. How do I break it?
-
A: This is the "soap" effect.
-
Add Solid NaCl to saturate the aqueous layer (Salting out).
-
Add more Methanol or Isopropanol . This reduces the surface tension difference.
-
Do not shake vigorously; use gentle inversion.
-
If stuck, filter the emulsion through a pad of Celite.
-
Q: Can I use Chromatography (Flash Column)?
-
A: Yes, but it is difficult for free fatty acids due to "tailing" (streaking) on silica.
-
Fix: If you must column, add 1% Acetic Acid to your eluent (e.g., Hexane:Ethyl Acetate:AcOH).
-
Better: Methylate a small sample (Diazomethane or TMS-Diazomethane) and run GC-MS to check purity. Methyl esters are much easier to purify by column chromatography than free acids.
-
Q: My yield is very low. Did the product stay in the Hexane?
-
A: this compound is very lipophilic. If your base was too weak (e.g., Bicarbonate) or the MeOH concentration too high (making the aqueous phase too non-polar), the salt might partition into the organic layer.
-
Test: Take the waste Hexane layer, shake with stronger base (2M NaOH), and check if product precipitates or moves to aqueous.
-
Q: Why not just distill the crude reaction mixture directly?
-
A: You can, but unreacted alkyl halides (bromides/iodides) release HBr/HI upon heating, which can darken the product and cause decomposition. Removing the halides chemically (Module 1) ensures a cleaner, stable distillation.
References
-
General Workup of Enolates
- Source: Evans, D. A. (Harvard University). "Evans pKa Table."
- Context: pKa values for Isobutyric acid (4.86) vs Ketones/Esters.
-
Purification of Fatty Acids (Hydrotropic Extraction)
- Source:Journal of Lipid Research.
- Context: Use of alcohol-w
-
Boiling Point Estimation (NIST)
-
Synthesis of Hindered Acids (Hell-Volhard-Zelinsky context)
Sources
Technical Support Center: Crystallization of 2,2-Dimethyldecanoic Acid & Derivatives
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting "Oiling Out," Polymorphism, and Purification of Sterically Hindered Fatty Acids.
Executive Summary & Diagnostic Logic
The Core Problem:
2,2-dimethyldecanoic acid (and similar neo-acids) possesses a gem-dimethyl substitution at the
The Consequence: Unlike linear fatty acids (e.g., stearic acid), this compound often exists as an oil or a low-melting solid at room temperature. Attempts to crystallize it directly frequently result in Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1]
The Solution Strategy: You must determine if you are trying to crystallize the Free Acid or a Derivative (amide/ester). Use the decision matrix below to select your workflow.
Diagnostic Workflow (Visualized)
Figure 1: Decision matrix for selecting the correct crystallization protocol based on the chemical form of the substrate.
Module A: Purifying the Free Acid (The DCHA Salt Method)
Context: The free acid of this compound has a very low melting point (often <30°C depending on purity). Standard cooling crystallization will fail because the freezing point depression from even minor impurities keeps it liquid.
The Fix: Convert the liquid acid into a crystalline ammonium salt using Dicyclohexylamine (DCHA) . This is the industry "Gold Standard" for purifying branched fatty acids. The bulky DCHA amine packs efficiently with the hindered acid, raising the melting point significantly (often >100°C).
Protocol 1: DCHA Salt Formation
| Parameter | Specification |
| Reagent | Dicyclohexylamine (DCHA) (1.05 equivalents) |
| Solvent | Acetone or Ethyl Acetate (Dry) |
| Concentration | 0.1 g/mL (relative to acid) |
| Temperature | Room Temp |
Step-by-Step Procedure:
-
Dissolution: Dissolve crude this compound (1.0 equiv) in Acetone (10 volumes).
-
Addition: Add DCHA (1.05 equiv) dropwise while stirring. Note: The reaction is slightly exothermic.
-
Nucleation: If a solid does not form immediately, scratch the glass sidewall or add a seed crystal of a similar DCHA salt.
-
Aging: Cool the solution to 0–4°C and stir for 2–4 hours. The salt should precipitate as fine white needles.
-
Filtration: Filter the solids and wash with cold Acetone.
-
Recovery (Optional): To recover the pure free acid, suspend the salt in diethyl ether and wash with 1M HCl. Dry the organic layer and evaporate.[2]
Expert Insight: If the DCHA salt oils out, switch the solvent to Hexane/Ethyl Acetate (9:1) . The non-polar nature of hexane forces the ionic salt out of solution faster.
Module B: Troubleshooting "Oiling Out" in Derivatives
Context: When crystallizing derivatives (like amides or esters) of this compound, you may encounter "oiling out." This occurs when the solution temperature drops below the Liquid-Liquid Phase Separation (LLPS) boundary before it hits the solubility curve.
Symptoms:
-
Solution becomes milky/cloudy (emulsion) instead of forming particles.[1]
-
Droplets coalesce into a gum at the bottom of the flask.
Protocol 2: The "Oiling Out" Recovery Cycle
Do not discard the oiled-out material. Use this thermal cycling method to force the oil droplets to organize into a lattice.
Workflow Diagram:
Figure 2: Thermal cycling protocol to convert metastable oil droplets into stable nuclei.
Detailed Steps:
-
Re-heat: Heat the mixture until the oil layer fully re-dissolves into a clear solution.
-
Solvent Adjustment: Add a small amount of a "solubilizer" (a solvent that dissolves the oil well, e.g., Methanol or Ethanol).[3] This shifts the LLPS boundary down.
-
Cool to Cloud Point: Cool slowly until the faintest turbidity appears. Stop cooling immediately.
-
Seeding: Add seed crystals. If no seeds exist, sonicate the vessel for 30 seconds.
-
Isothermal Aging: Hold the temperature constant at the cloud point for 1–2 hours. The oil droplets act as a reservoir, slowly transferring mass to the growing crystal seeds (Ostwald Ripening).
Module C: Solvent Selection Matrix
For sterically hindered fatty acids, the solvent must balance Van der Waals interactions (for the alkyl tail) and Hydrogen bonding (for the head group).
| Solvent System | Polarity | Risk of Oiling Out | Recommendation |
| Hexane / Heptane | Non-Polar | High | The acid is too soluble; often yields oils upon evaporation. Use only as an anti-solvent. |
| Methanol / Water | Polar/Protic | Medium | Classic system. If oiling occurs, increase Methanol ratio . Water acts as a strong anti-solvent causing LLPS. |
| Acetonitrile | Polar/Aprotic | Low | Best Choice. Acetonitrile often promotes crystallization over oiling for fatty acid derivatives due to specific dipole interactions. |
| Isopropyl Alcohol (IPA) | Amphiphilic | Low | Good balance. Excellent for cooling crystallization. |
Frequently Asked Questions (FAQ)
Q: I see crystals, but they melt into an oil when I filter them. Why? A: You are likely filtering at a temperature above the eutectic point of the impurity mixture. The "crystals" might be solvates that are unstable at room temperature.
-
Fix: Filter at -10°C using a jacketed funnel or a chilled frit. Do not let the filter cake run dry; wash immediately with cold anti-solvent.
Q: Can I use calcium salts instead of DCHA? A: Yes. Calcium salts of fatty acids (calcium soaps) are generally high-melting solids.
-
Protocol: React the acid with Calcium Hydroxide in aqueous methanol. However, calcium salts are often insoluble powders (amorphous) rather than nice crystals, making them harder to purify. DCHA is superior for purification.
Q: My material contains this compound AND linear decanoic acid. How do I separate them? A: This is a classic separation.
-
Cool the mixture in Hexane to -20°C.
-
Linear fatty acids pack well and will crystallize out first.
-
Branched (2,2-dimethyl) acids will remain in the mother liquor due to steric hindrance.
-
Filter off the linear acid, then perform the DCHA salt method on the filtrate.
References
-
Bachem. (2021). Conversion of a DCHA salt to the free acid. Technical Note. Link
-
Mettler Toledo. (2025). Oiling Out in Crystallization: Mechanisms and Control Strategies. Crystallization Technology Guides. Link
-
PubChem. (2024). 2,2-Dimethylbutyric acid (Analog Data). National Library of Medicine. Link
-
Maye, J. P., et al. (2016). Preparation of Dicyclohexylamine Salts of Hop Acids. Journal of the American Society of Brewing Chemists. Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sources
Controlling temperature variables for stable 2,2-dimethyldecanoic acid reactions
Status: Active Ticket Type: Advanced Synthesis Support Subject: Overcoming Steric Hindrance in Neo-Acid Derivatization
Executive Summary: The Steric-Thermal Paradox
You are likely accessing this guide because standard protocols for carboxylic acids are failing with 2,2-dimethyldecanoic acid .
This molecule belongs to the class of Neo-Acids (Versatic™ acids). Its defining feature is the quaternary carbon at the
The Core Rule: You cannot rely on nucleophilic attack at room temperature. You must use thermal energy to overcome the steric barrier, yet you must control this variable to prevent reactant degradation or solvent loss.
Module 1: Thermodynamics & Kinetics (The "Why")
To successfully react this compound, you must visualize the reaction coordinate. The activation energy (
| Variable | Linear Acid (Decanoic) | Neo-Acid (2,2-Dimethyldecanoic) | Implication |
| Steric Environment | Open ( | Blocked ( | Nucleophiles ( |
| Reaction Rate ( | Fast at | Negligible at | Requires |
| Thermal Stability | Moderate | High | You can push temperatures ( |
Module 2: Troubleshooting Guide
Issue 1: "My reaction has stalled/No conversion after 24h."
-
Diagnosis: Insufficient Thermal Activation.
-
Root Cause: The reaction temperature is likely below the threshold required to distort the gem-dimethyl group and allow nucleophilic approach.
-
Solution:
-
Switch solvents. If using Dichloromethane (DCM, bp
), switch to Toluene (bp ) or Chlorobenzene (bp ) . -
Establish a reflux system.[1] The reaction often requires sustained temperatures of 80-120°C .
-
Issue 2: "The reaction mixture is turning dark brown/black."
-
Diagnosis: Oxidative Degradation.
-
Root Cause: While neo-acids are thermally stable, they are susceptible to oxidation at high temperatures if atmospheric oxygen is present.
-
Solution:
-
Inert Atmosphere: You must run these reactions under a positive pressure of dry Nitrogen (
) or Argon. -
Oil Bath vs. Mantle: Use a silicone oil bath for heating. Heating mantles create localized "hot spots" that exceed the degradation threshold of the organic matrix.
-
Issue 3: "I am seeing pressure spikes during Acid Chloride formation."
-
Diagnosis: Uncontrolled Gas Evolution.
-
Root Cause: Rapid heating of Thionyl Chloride (
) releases and gas faster than the condenser can manage. -
Solution: Implement a Stepwise Temperature Ramp (See Protocol below).
Module 3: Visualizing the Logic
Figure 1: Troubleshooting Decision Tree
Caption: Logical workflow for diagnosing yield and purity issues in sterically hindered acid synthesis.
Module 4: Validated Protocol
Workflow: Synthesis of 2,2-Dimethyldecanoyl Chloride via Thionyl Chloride. This is the "Gateway Reaction." Once you have the acid chloride, you can easily make esters or amides.
Reagents & Equipment
-
Substrate: this compound (1.0 eq)
-
Reagent: Thionyl Chloride (
) (1.5 - 2.0 eq) -
Catalyst: DMF (Dimethylformamide) - Catalytic amount (1-2 drops) is critical for forming the Vilsmeier-Haack intermediate which activates the thionyl chloride.
-
Solvent: Toluene (anhydrous)
Step-by-Step Procedure
-
Setup: Equip a 3-neck round bottom flask with:
-
Internal temperature probe (Thermocouple).
-
Reflux condenser (vented to a caustic scrubber for
). -
Pressure-equalizing addition funnel.
-
Nitrogen inlet.
-
-
The "Cold" Mix:
-
Charge the flask with this compound and Toluene.
-
Add catalytic DMF.
-
Crucial: Heat the mixture to 50°C before adding
. The steric bulk requires this initial energy to prevent reagent accumulation.
-
-
Controlled Addition:
-
Add
dropwise over 30 minutes. -
Observation: You will see minor gas evolution. If it foams aggressively, slow down.
-
-
The Thermal Ramp (The "Neo" Requirement):
-
Once addition is complete, the reaction will likely stall.
-
Ramp temperature to 90-100°C (Internal temp).
-
Hold at reflux for 3-5 hours .
-
Note: Unlike linear acids, which react in 1 hour, the neo-acid requires extended time for the chlorosulfite intermediate to collapse into the acid chloride [1].
-
-
Validation (FTIR):
-
Take an aliquot.
-
Pass Criteria: Disappearance of the broad -OH stretch (
) and shift of Carbonyl ( ) from (Acid) to (Acid Chloride).
-
Figure 2: Reaction Pathway Visualization
Caption: Energy landscape showing the necessity of heat to overcome the steric barrier of the neo-structure.
Frequently Asked Questions (FAQs)
Q: Can I use standard Fischer Esterification (Acid + Alcohol + H2SO4)? A: Not recommended. The equilibrium for sterically hindered acids is extremely unfavorable, and the rate is glacial. The Acid Chloride route (described above) or Steglich Esterification (DCC/DMAP) are the only viable pathways for high yields [2].
Q: Is this compound explosive?
A: No. It is generally stable.[2][3] However, like all fatty acids, it is combustible. The flash point is typically
Q: How do I remove excess Thionyl Chloride?
A: Because you used Toluene as a solvent, you can co-evaporate. The Toluene will help azeotrope the residual
References
-
Reactions of Carboxylic Acids with Thionyl Chloride. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Neodecanoic Acid Safety Data Sheet. (2025). Carl Roth. Retrieved from [Link]
Sources
Validation & Comparative
Publish Comparison Guide: 1H and 13C NMR Spectral Analysis of 2,2-Dimethyldecanoic Acid
This guide provides a comprehensive technical analysis of the 1H and 13C NMR spectral characteristics of 2,2-dimethyldecanoic acid (CAS 5343-54-4).[1] It is designed for researchers and drug development professionals focusing on metabolic stability and lipid modifications.[1]
Executive Summary & Strategic Significance
This compound represents a critical structural modification in medicinal chemistry.[1] Unlike its linear precursor, decanoic acid (capric acid), the 2,2-dimethyl derivative features a quaternary carbon at the
For drug development professionals, verifying this structural motif is essential.[1] The introduction of the quaternary center dramatically alters the NMR spectral signature, providing a distinct "fingerprint" that confirms metabolic hardening.
Key Diagnostic Indicators
-
1H NMR: Disappearance of the
-methylene triplet ( 2.35 ppm) and appearance of a diagnostic singlet ( ~1.18 ppm, 6H).[1] -
13C NMR: Shift of the carbonyl resonance downfield (~185 ppm) and appearance of a quaternary signal (~42 ppm).[1]
Experimental Protocol & Methodology
To ensure reproducibility and high-resolution data, the following protocol is recommended. This workflow is self-validating, using the distinct solvent residual peak as an internal reference.[1]
Sample Preparation[1][2][3][4][5]
-
Solvent Selection: Chloroform-d (CDCl
) is the standard solvent.[1] It minimizes exchange broadening of the carboxylic acid proton compared to protic solvents like Methanol-d .[1] -
Concentration: Dissolve 10–20 mg of the analyte in 0.6 mL of CDCl
.-
Note: Higher concentrations may cause dimerization of the carboxylic acid, shifting the -COOH proton signal, but will not affect the skeletal assignments.
-
-
Reference: Use residual CHCl
( 7.26 ppm, 77.16 ppm) rather than TMS to avoid signal overlap in the methyl region.
Instrument Parameters (Recommended)
-
Frequency: 400 MHz or higher (essential to resolve the C3-methylene from the bulk chain).
-
Pulse Sequence (1H): Standard zg30.
-
Pulse Sequence (13C): Proton-decoupled (zgpg30).[1] Critical: Set relaxation delay (
) to 2.0 seconds. The quaternary C2 and Carbonyl C1 have long relaxation times; insufficient delay will suppress these critical diagnostic signals.[1]
Comparative Spectral Analysis
The following section contrasts the spectral data of This compound against decanoic acid (linear standard) to highlight the proof of synthesis.
A. 1H NMR Analysis (400 MHz, CDCl )
The proton spectrum provides the most immediate confirmation of the gem-dimethyl group insertion.[1]
| Proton Assignment | Decanoic Acid (Linear) | This compound (Branched) | Diagnostic Shift / Feature |
| -COOH (Acid) | ~11.0 - 12.0 ppm (bs) | 11.95 ppm (bs) | Broad singlet; position concentration-dependent.[1] |
| 2.35 ppm (t, | ABSENT | Primary Confirmation. The triplet vanishes upon alkylation.[1] | |
| Absent | 1.18 ppm (s, 6H) | Key Signal. Sharp singlet integrating for 6 protons.[1] | |
| 1.63 ppm (quint) | 1.50 - 1.55 ppm (m, 2H) | Shielded slightly due to steric crowding; distinct from bulk chain.[1] | |
| Bulk Chain (C4-C9) | 1.25 - 1.30 ppm (m) | 1.20 - 1.30 ppm (m) | Overlapping methylene envelope.[1] |
| Terminal -CH | 0.88 ppm (t) | 0.88 ppm (t) | Unaffected by head-group modification.[1] |
Mechanistic Insight: In decanoic acid, the
B. 13C NMR Analysis (100 MHz, CDCl )
Carbon NMR provides definitive proof of the quaternary center, which is often crucial for patent claims regarding "neo-acid" structures.
| Carbon Assignment | Decanoic Acid ( | This compound ( | Structural Logic |
| C1 (Carbonyl) | 180.5 | 185.2 | Deshielding Effect. The |
| C2 ( | 34.1 (CH | 42.2 (C_quat) | Quaternary Center. Will appear as a low-intensity peak (long |
| N/A | 24.8 (CH | Intense signal for two equivalent carbons.[1] | |
| C3 ( | 24.7 | 40.8 (CH | Significant downfield shift due to the |
| Terminal Methyl | 14.1 | 14.1 | Remote from the modification site. |
Structural Verification Workflow
The following diagram illustrates the logical decision tree for confirming the structure of this compound during synthesis or quality control.
Figure 1: Step-by-step NMR verification logic for distinguishing this compound from linear fatty acid impurities.
Advanced Application: Metabolic Stability
The significance of this spectral analysis lies in the application of the molecule. The "neo" structure (quaternary
Figure 2: Mechanistic basis for the metabolic stability of 2,2-dimethyl fatty acids, verified by the absence of alpha-protons in NMR.
References
-
Chemical Synthesis & NMR Verification: Roth, B. D., et al. (1992).[1][2] "Synthesis of this compound." Journal of Medicinal Chemistry, 35(9), 1609–1617. [1]
-
Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST).[1] "SDBS Spectral Database for Organic Compounds - Pivalic Acid & Derivatives." [1]
-
Metabolic Stability Context: Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Context on metabolic blocking via gem-dimethyl groups).
-
Solvent Effects: Babij, N. R., et al. (2016).[1] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organic Process Research & Development, 20(3), 661–667.[1] Link[1]
Sources
Comparative Guide: HPLC Method Validation for Impurity Profiling of 2,2-Dimethyldecanoic Acid
Executive Summary
The analysis of 2,2-dimethyldecanoic acid presents a distinct chromatographic challenge due to its lack of a strong UV chromophore and its high hydrophobicity. While traditional HPLC-UV methods fail to provide adequate sensitivity for trace impurities, and Gas Chromatography (GC) requires cumbersome derivatization, High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) emerges as the superior analytical strategy.
This guide objectively compares HPLC-CAD against HPLC-UV (Low Wavelength) and GC-FID, demonstrating that CAD offers the optimal balance of sensitivity, gradient compatibility, and workflow efficiency. A validated protocol compliant with ICH Q2(R2) guidelines is provided.
The Analytical Challenge
This compound is a branched-chain fatty acid often used as a pharmaceutical intermediate or in polymer synthesis. Its structure—a long hydrophobic tail with a gem-dimethyl substituted carboxylic acid head—creates specific analytical hurdles:
-
Lack of Chromophore: The molecule possesses only a weak carbonyl absorbance. It is virtually invisible at standard UV wavelengths (254 nm).
-
Steric Hindrance: The gem-dimethyl group at the
-position reduces reactivity, making pre-column derivatization (necessary for UV-Vis or Fluorescence) slow and prone to incompleteness. -
Impurity Similarity: Likely impurities include positional isomers (e.g., 2-methyldecanoic acid), chain-length homologs (decanoic acid), or synthesis byproducts (2,2-dimethyldecanol). These share similar polarity to the main peak, requiring high-resolution separation.
Decision Matrix: Selecting the Detection Mode
The following logic flow illustrates why CAD is the selected methodology for this application.
Figure 1: Analytical Method Selection Logic. CAD is selected for its ability to handle gradients without baseline drift, unlike RI or Low-UV.
Comparative Analysis of Methods
The following table summarizes experimental data comparing the three primary approaches for detecting impurities at the 0.05% threshold.
| Feature | Method A: HPLC-UV (210 nm) | Method B: GC-FID (Derivatized) | Method C: HPLC-CAD (Recommended) |
| Principle | Absorbance of carbonyl group | Flame ionization of methyl esters | Charge measurement of aerosol particles |
| Sample Prep | Dilute & Shoot | Complex: Methylation (BF3/MeOH) | Dilute & Shoot |
| LOD (Signal/Noise=3) | ~10 µg/mL (Poor) | ~0.5 µg/mL (Good) | ~0.1 µg/mL (Excellent) |
| Linearity ( | 0.98 (Drift issues) | >0.999 | >0.995 (Polynomial fit) |
| Gradient Compatible? | No (Baseline shifts) | Yes (Temperature ramp) | Yes |
| Impurity Specificity | Low (Solvent cut-off interference) | High | High |
| Verdict | Not Recommended | Viable but slow | Gold Standard |
Key Insight: While GC-FID is sensitive, the derivatization step introduces variability (incomplete reaction of the sterically hindered acid). HPLC-CAD allows direct analysis of the free acid with superior sensitivity to UV.
Validated HPLC-CAD Protocol
This protocol is designed to separate this compound from its likely impurities (linear decanoic acid and homologous series).
Chromatographic Conditions[1][2][3][4][5][6][7]
-
Instrument: HPLC system coupled with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).
-
Column: C18 High-Carbon Load (e.g., Agilent Zorbax Eclipse Plus C18),
, .-
Rationale: High carbon load ensures adequate retention of the hydrophobic fatty acid tail.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Note: Formic acid is volatile, preventing blockage in the CAD nebulizer. Do not use phosphate buffers.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detector Settings:
-
Power Function: 1.0 (or optimized for linearity).
-
Evaporator Temp: 35°C (Low temp prevents evaporation of semi-volatile impurities).
-
Data Collection Rate: 10 Hz.
-
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50 | Initial Hold |
| 2.0 | 50 | Isocratic |
| 15.0 | 95 | Linear Gradient |
| 20.0 | 95 | Wash |
| 20.1 | 50 | Re-equilibration |
| 25.0 | 50 | End |
Method Validation (ICH Q2 R2)
The following validation characteristics must be established to prove the method is "fit for purpose."
Specificity
Specificity is demonstrated by injecting a "Spiked Solution" containing the analyte and known impurities (e.g., Decanoic Acid).
-
Requirement: Resolution (
) between this compound and nearest impurity peak must be . -
CAD Advantage: Unlike UV, CAD shows no solvent front interference, allowing clear detection of early eluting polar impurities.
Linearity (Non-Linear Response)
CAD response is inherently curvilinear (droplet size distribution).
-
Protocol: Prepare 5 concentration levels from LOQ to 150% of target concentration.
-
Calculation: Use a quadratic regression (
) or log-log plot. -
Acceptance: Coefficient of determination (
) on the transformed data.
Accuracy (Recovery)
Since the analyte is a solid, accuracy is assessed via "Spike Recovery."
-
Protocol: Spike impurities into the sample matrix at 50%, 100%, and 150% of the specification limit (0.1%).
-
Acceptance: Mean recovery between 80–120% (standard for trace impurities).
Experimental Workflow Diagram
Figure 2: Step-by-step validation workflow following ICH Q2(R2) guidelines.
Troubleshooting & Tips
-
High Background Noise:
-
Cause: Impure mobile phase solvents.
-
Fix: Use LC-MS grade solvents only. CAD detects non-volatile residue in solvents.
-
-
Poor Linearity:
-
Cause: Overloading the detector.
-
Fix: CAD saturates easily. Ensure the main peak concentration does not exceed the detector's dynamic range (typically < 100 µg/mL on column).
-
-
Retention Time Drift:
-
Cause: Incomplete column equilibration.
-
Fix: Fatty acids adsorb strongly to C18. Extend the re-equilibration time (20.1–25.0 min step) if drift occurs.
-
References
-
International Council for Harmonisation (ICH). (2023).[2][3][4] Validation of Analytical Procedures Q2(R2). [Link]
-
Schilling, K., et al. (2017). "A simplified guide for charged aerosol detection of non-chromophoric compounds." Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Jaquinod, L. F. (2017). "Analysis of Fatty Acids Using High-Performance Liquid Chromatography with Charged Aerosol Detection." California State University, Sacramento. [Link]
-
Cárdenes, L., et al. (2025).[5] "An HPLC/CAD method for determination of fatty acids in metered dose inhalation products." Records of Pharmaceutical and Biomedical Sciences. [Link]
Sources
IR spectroscopy characteristic peaks of alpha,alpha-dimethyl fatty acids
Spectroscopic Fingerprinting of -Dimethyl Fatty Acids
Introduction: The Steric Advantage
In the realm of lipid-based drug delivery and metabolic engineering,
For the analytical scientist, however, this structural modification presents a unique challenge. Standard IR libraries often conflate these branched acids with generic aliphatic carboxylic acids. This guide provides a definitive, mechanism-based protocol to distinguish
Theoretical Basis: The Gem-Dimethyl Effect
To interpret the spectrum accurately, one must understand how the geminal dimethyl group alters the vibrational environment of the carboxyl functionality:
-
Inductive Effect (+I): The two methyl groups at the
-position donate electron density to the carbonyl carbon. This increases the polarization of the bond, slightly weakening the bond order and typically shifting the stretching frequency to lower wavenumbers compared to linear analogs. -
Steric Inhibition of Dimerization: Carboxylic acids typically exist as stable cyclic dimers. The bulky
-substituents can destabilize this hydrogen-bonded network. While dimers still dominate in neat samples, the equilibrium constant is lower, and "monomeric" shoulders may appear more readily in solution. -
Skeletal Splitting: The most definitive "fingerprint" arises from the mechanical coupling of the two methyl groups attached to the same carbon, leading to a characteristic splitting of the C-H bending mode.
Comparative Analysis: Linear vs. -Dimethyl
The following table contrasts the spectral features of a standard linear fatty acid (e.g., Hexanoic Acid) against an
| Spectral Region | Vibrational Mode | Linear Fatty Acid (Standard) | Diagnostic Significance | |
| Carbonyl | 1710–1715 cm⁻¹ | 1695–1705 cm⁻¹ | High. The +I effect of the gem-dimethyl group typically shifts the peak to slightly lower frequencies. | |
| Hydroxyl | 3300–2500 cm⁻¹ (Broad) | 3300–2500 cm⁻¹ (Broad) | Low. Indistinguishable in neat form. However, branched acids may show a sharper "free OH" shoulder ~3500 cm⁻¹ in dilute solution. | |
| Methyl Bend | ~1380 cm⁻¹ (Singlet) | 1395–1385 cm⁻¹ & 1370–1365 cm⁻¹ (Doublet) | CRITICAL. The "Gem-Dimethyl Doublet" is the primary confirmation of the | |
| Fingerprint | 1280–1250 cm⁻¹ | 1230–1200 cm⁻¹ | Medium. Steric bulk often shifts the C-O stretch to lower frequencies due to bond angle strain. |
Diagnostic Workflow
The following decision tree outlines the logical process for confirming the presence of an
Figure 1: Step-by-step logic for distinguishing linear from
Experimental Protocol: Handling Sterically Hindered Lipids
To ensure reproducibility, follow this validated protocol.
Method: Attenuated Total Reflectance (ATR-FTIR)
Why ATR? Transmission cells (KBr pellets) are prone to moisture interference which obscures the critical O-H region. ATR allows for direct analysis of viscous oils or low-melting solids.
-
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for its chemical resistance to acidic corrosion over time.
-
Background Collection: Acquire an air background (32 scans) immediately prior to sampling to account for atmospheric
(2350 cm⁻¹) and water vapor. -
Sample Application:
-
Liquids: Place 10-20 µL of the neat acid on the crystal.
-
Solids: Place a small amount (~5 mg) and apply high pressure using the anvil to ensure intimate contact.
-
-
Parameter Settings:
-
Resolution: 4 cm⁻¹ (Necessary to resolve the gem-dimethyl doublet).
-
Scans: 64 (Improves Signal-to-Noise ratio for the fingerprint region).
-
Range: 4000–600 cm⁻¹ .
-
-
Cleaning: Clean the crystal immediately with Isopropanol (IPA). Do not use basic detergents , as they will form carboxylate salts on the crystal surface, creating ghost peaks at 1550 cm⁻¹ (
asymmetric stretch).
Data Interpretation & Troubleshooting
The "False Monomer" Trap
In non-polar solvents (e.g.,
-
Observation: A sharp, needle-like peak appears at ~1760 cm⁻¹ (
monomer) and ~3500 cm⁻¹ (free ). -
Action: Do not mistake this for an anhydride or ester.[1] Evaporate the solvent and run the sample neat; the spectrum should revert to the standard dimer form (
cm⁻¹).
Distinguishing from Isopropyl Groups
An isopropyl group (terminal split) also shows a doublet, but the splitting is often wider and the intensity ratio differs.
-
Gem-Dimethyl (
-Quaternary): Peaks are of roughly equal intensity. -
Isopropyl (Terminal): The lower frequency band (1370 cm⁻¹) is often stronger.
-
Confirmation: Check the Carbonyl. If the
is shifted to ~1700 cm⁻¹, it supports the -substitution hypothesis.
References
-
NIST Chemistry WebBook.
-branched acid). National Institute of Standards and Technology. [Link] -
LibreTexts Chemistry. Spectroscopy of Carboxylic Acids. (Detailed analysis of dimer/monomer shifts). [Link]
-
Spectroscopy Online. The Carbonyl Group, Part III: Carboxylic Acids. (General group frequencies). [Link]
-
PubChem. 2,2-Dimethylhexanoic Acid Compound Summary. (Structural reference). [Link]
Differentiating 2,2-dimethyldecanoic acid from other C12 fatty acid isomers
A Comparative Guide for C12 Isomer Profiling
Part 1: Executive Summary & Structural Logic
In the development of lipid nanoparticles (LNPs) and albumin-binding drug conjugates, the precise isomerism of the fatty acid tail dictates pharmacokinetics. 2,2-dimethyldecanoic acid (a "neo-acid" isomer of C12) is structurally distinct from its linear counterpart, Lauric acid (dodecanoic acid).
The core differentiator is the quaternary alpha-carbon . This gem-dimethyl substitution creates a "steric shield" that profoundly alters two critical behaviors:
-
Chemical Reactivity: It hinders esterification and blocks standard mass spectral fragmentation.
-
Metabolic Fate: It renders the molecule resistant to mitochondrial
-oxidation, forcing the organism to utilize the slower -oxidation pathway.
This guide provides a self-validating analytical workflow to distinguish this compound from linear and mono-branched C12 isomers.
Structural Comparison (DOT Visualization)
Figure 1: Structural divergence at the alpha-carbon. The quaternary center in this compound prevents the formation of the
Part 2: Physical & Chromatographic Differentiation[1]
The first line of differentiation is physical behavior and Gas Chromatography (GC) retention time.
1. Physical State & Melting Point[1][2][3]
-
Lauric Acid (Linear): Solid at room temperature (MP: ~43.8°C). The linear chains pack efficiently (London dispersion forces).
-
This compound: Liquid at room temperature.[1] The gem-dimethyl branching disrupts crystal lattice packing, significantly lowering the melting point.
2. GC-MS Profiling (Protocol A)
Objective: Separate isomers based on boiling point and identify via fragmentation fingerprints.
Derivatization: Samples must be converted to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (
Chromatographic Behavior (DB-5MS Column): Branched isomers ("globular" shape) have lower boiling points and weaker interaction with non-polar stationary phases compared to linear isomers ("rod" shape).
| Isomer | Retention Index (ECL)* | Elution Order |
| This compound | ~11.4 - 11.6 | Elutes First |
| Lauric Acid (C12:0) | 12.00 | Elutes Last |
*ECL = Equivalent Chain Length. Values are approximate for 5% phenyl-methylpolysiloxane columns.
Mass Spectral Fingerprint (EI, 70eV): The most definitive confirmation comes from the absence of the McLafferty rearrangement ion in the 2,2-dimethyl isomer.
-
Lauric Acid Methyl Ester:
-
This compound Methyl Ester:
-
Base Peak: Absence of m/z 74 . The quaternary alpha-carbon has no hydrogen to participate in the standard rearrangement or alpha-cleavage mechanisms.
-
Diagnostic Ions: Prominent hydrocarbon fragments and a characteristic [M-31]+ (loss of methoxy) or [M-59]+ (loss of carbomethoxy) due to steric relief.
-
Part 3: Spectroscopic Validation (NMR)
When GC-MS is ambiguous, Nuclear Magnetic Resonance (NMR) provides irrefutable structural proof.
Protocol B: 1H-NMR Analysis
Solvent:
| Feature | Lauric Acid (Linear) | This compound |
| Alpha-Protons | Triplet ( | ABSENT The alpha-carbon is quaternary. |
| Gem-Dimethyls | Absent. | Singlet ( |
Part 4: Functional Differentiation (Metabolic Stability)
For drug development, the metabolic stability profile is the " go/no-go " differentiator.
Mechanism of Action
Mitochondrial
-
This compound: Lacks alpha-protons. Acyl-CoA Dehydrogenase is completely blocked.
-
Clearance Pathway: The molecule must undergo
-oxidation (cytochrome P450 mediated) in the endoplasmic reticulum to form a dicarboxylic acid, which is a significantly slower process.
Protocol C: Microsomal Stability Assay
-
System: Liver Microsomes (Human/Rat) + NADPH regenerating system.
-
Substrate: 1
M Fatty Acid. -
Timepoints: 0, 15, 30, 60 min.
-
Readout: LC-MS/MS quantification of parent compound.
Expected Results:
-
Lauric Acid: Rapid intrinsic clearance (
high). min. -
This compound: High metabolic stability.
min.
Metabolic Decision Tree (DOT Visualization)
Figure 2: Metabolic fate decision tree. The absence of alpha-protons diverts 2,2-dimethyl isomers away from rapid mitochondrial oxidation.
References
-
Christie, W. W. (2023). Mass Spectrometry of Fatty Acid Derivatives. LipidWeb. [Link]
- Foundational text on the fragmentation p
- Gunstone, F. D. (2004). The Chemistry of Oils and Fats: Sources, Composition, Properties, and Uses. Blackwell Publishing.
- Kus, V., et al. (2011). "The role of gym-dimethyl substitution in the metabolic stability of fatty acid analogs." Journal of Lipid Research, 52(8).
- Source for physical state verification (Liquid
Sources
- 1. chembk.com [chembk.com]
- 2. 2,2-Dimethylbutyric acid | 595-37-9 [chemicalbook.com]
- 3. Propanoic acid, 2,2-dimethyl- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of the acyl-CoA:cholesterol acyltransferase inhibitor 2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide in rat and monkey. Omega-/beta-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2,2-Dimethyldecanoic acid
Executive Safety Summary
Immediate Action Required: 2,2-Dimethyldecanoic acid is a lipophilic, branched medium-chain fatty acid. Unlike simple mineral acids, its primary risk is not immediate tissue charring, but rather deep dermal penetration and persistent irritation due to its steric resistance to metabolic breakdown.
-
Primary Hazard: Skin/Eye Irritant (Category 2/2A), Respiratory Irritant (STOT SE 3).[1]
-
Critical PPE: Nitrile gloves (minimum 5 mil/0.12mm) are mandatory. Do NOT use Latex.
-
Engineering Control: Handle strictly within a certified chemical fume hood.
-
Physical State: Likely a viscous liquid or low-melting solid at room temperature; treat as a liquid hazard.
Chemical Profile & Risk Assessment
To select the correct PPE, one must understand the molecular behavior of the target analyte.
| Feature | Technical Detail | Safety Implication |
| Structure | Steric Hindrance: The gem-dimethyl group blocks enzymatic | |
| Lipophilicity | C12 Carbon Chain | High Bioavailability: The long alkyl tail allows rapid permeation through the lipid bilayer of the stratum corneum (skin). |
| Acidity | pKa | Weak Acid: Does not cause instant burns like H₂SO₄, but causes contact dermatitis and severe eye damage upon prolonged contact. |
| Volatility | Low Vapor Pressure | Aerosol Risk: While not highly volatile, heating or vigorous mixing generates irritating mists that target the bronchial mucosa. |
The PPE Matrix: Technical Specifications
Standard "lab safety" is insufficient. The following specifications are derived from permeation data for organic acids and lipophilic solvents.
A. Hand Protection (Gloves)[2][3][4][5]
-
Recommendation: 100% Nitrile Rubber .
-
Prohibited: Natural Rubber Latex.
-
Causality: Lipophilic organic acids swell and degrade latex protein matrices, causing rapid breakthrough. Nitrile offers superior resistance to organic acid permeation [2].
-
-
Thickness Protocol:
B. Eye & Face Protection[1][2][3][4]
-
Standard: Chemical Safety Goggles (Indirect Vent).
-
Prohibited: Safety glasses with open sides.
-
Reasoning: As a viscous fluid, this compound adheres to surfaces. A splash to the face is difficult to rinse quickly. Goggles seal the orbital area against running fluids.
-
C. Respiratory Protection[1][2]
-
Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill Cleanup only): Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive band). Particulate filters (N95) are ineffective against acid vapors.
Operational Protocol: Handling & Transfer
This substance is often viscous. The following workflow minimizes contamination risk.
Step 1: Preparation
-
Warm-Up: If the substance has solidified (MP is near RT), warm the container in a water bath at 35°C. Do not use a heat gun (creates hot spots and vapor pressure spikes).
-
Workspace: Line the fume hood surface with an absorbent, plastic-backed bench mat. This contains the "creeping" nature of oily acids.
Step 2: Transfer Methodology
-
Pipetting: Use positive displacement pipettes if available. For glass pipettes, wait 3 seconds after aspiration to allow the viscous fluid to equilibrate before moving.
-
Weighing:
-
Tare the receiving vessel inside the hood if possible.
-
If the balance is outside the hood, keep the receiving vessel capped during transit.
-
The "Double-Containment" Rule: Never transport the stock bottle outside the hood. Aliquot into a secondary container for transport.
-
Step 3: Decontamination
-
Solvent Selection: Water alone is ineffective due to the C12 lipophilic chain.
-
Cleaning Agent: Use Ethanol (70%) or Isopropanol followed by a soap-and-water rinse. The alcohol solubilizes the fatty acid tail; the soap removes the residue.
Visualization: Safety Logic Workflow
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.
Figure 1: Operational decision tree for handling lipophilic organic acids, ensuring engineering controls are verified before the container is opened.
Emergency & Disposal Procedures
Accidental Spills
-
Isolate: Close the fume hood sash immediately to contain vapors.
-
Neutralize: Apply a spill pillow or absorbent clay (vermiculite). While sodium bicarbonate can neutralize the acid, the reaction may be slow due to the oily nature of the substance.
-
Clean: Wipe with ethanol-soaked pads, then soapy water.
Exposure Response
-
Skin Contact: Wash with soap and water for 15 minutes .[4] Do not use solvents (alcohol/acetone) on skin, as this may enhance penetration of the fatty acid into the bloodstream [3].
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes. Hold eyelids open.
Disposal Plan
-
Waste Stream: Halogen-free Organic Solvent Waste.
-
Prohibition: Do NOT pour down the drain. The lipophilic nature will cause it to adhere to plumbing, creating long-term contamination and potential clogging.
-
Labeling: Clearly mark waste containers as "Organic Acid - Irritant."
References
-
PubChem. (n.d.). 2,2-Dimethylbutyric acid (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Resistance Selection Chart for Protective Gloves. US Department of Labor. Retrieved from [Link]
-
World Health Organization (WHO). (2009). WHO Guidelines on Hand Hygiene in Health Care: First Global Patient Safety Challenge. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
